DQP-997-74
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H19Cl2F2N3O4 |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C28H19Cl2F2N3O4/c29-17-9-5-15(6-10-17)22-13-21(34-35(22)27(39)28(31,32)14-23(36)37)25-24(16-7-11-18(30)12-8-16)19-3-1-2-4-20(19)33-26(25)38/h1-12,22H,13-14H2,(H,33,38)(H,36,37) |
InChI Key |
XJZPJUOPCITDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Cl)C(=O)C(CC(=O)O)(F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S)-(−)-DQP-997-74: A Deep Dive into its Selective NMDAR Antagonism
For Researchers, Scientists, and Drug Development Professionals
(S)-(−)-DQP-997-74 has emerged as a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental protocols used for its characterization, aimed at facilitating further research and development in neuroscience and pharmacology.
Core Selectivity Profile
(S)-(−)-DQP-997-74 demonstrates remarkable selectivity for GluN2C- and GluN2D-containing NMDARs over other NMDAR subunits and related ionotropic glutamate receptors. This selectivity is crucial for its potential as a therapeutic agent, as it allows for the targeted modulation of specific neuronal circuits with minimized off-target effects.
Quantitative Analysis of NMDAR Subunit Selectivity
The inhibitory activity of (S)-(−)-DQP-997-74 has been quantified using electrophysiological techniques, revealing a significant preference for GluN2C and GluN2D subunits. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response, are summarized in the table below.
| Receptor Subunit | IC50 (µM) | Fold Selectivity (vs. GluN2D) |
| GluN1/GluN2D | 0.035 | - |
| GluN1/GluN2C | 0.069 | ~2-fold |
| GluN1/GluN2A | 5.2 | >148-fold |
| GluN1/GluN2B | 16 | >457-fold |
Data compiled from multiple sources.[1][2][3][4]
As the data indicates, (S)-(−)-DQP-997-74 is over 100-fold more selective for GluN2C and over 300-fold more selective for GluN2D-containing NMDARs compared to GluN2A and GluN2B-containing receptors.[1][2][3] Furthermore, the compound has shown no significant effects on AMPA or kainate receptors, further highlighting its specific mechanism of action.[1][2][3]
Mechanism of Action: Negative Allosteric Modulation
(S)-(−)-DQP-997-74 functions as a negative allosteric modulator of NMDARs. This means it binds to a site on the receptor that is distinct from the agonist binding site (where glutamate and glycine bind) to decrease the receptor's activity. This inhibition is noncompetitive and voltage-independent.[5][6]
An interesting characteristic of (S)-(−)-DQP-997-74 is its time-dependent enhancement of inhibitory actions in the presence of the agonist glutamate.[1][2] This suggests that the binding or conformational change induced by glutamate may increase the affinity of (S)-(−)-DQP-997-74 for its allosteric site. This property could be particularly effective in attenuating hypersynchronous neuronal activity, such as that seen in epilepsy, which is driven by high-frequency excitatory synaptic transmission.[1][2]
Structural studies have begun to elucidate the binding site and the conformational changes induced by (S)-(−)-DQP-997-74. Cryo-electron microscopy of tri-heteromeric GluN1-2B-2D NMDARs has shown that the inhibitor selectively decouples linker tension in the GluN2D subunit, providing a structural basis for its subtype-selective targeting.[7]
Experimental Protocols
The characterization of (S)-(−)-DQP-997-74's selectivity and potency has primarily relied on electrophysiological recordings from recombinant NMDARs expressed in heterologous systems.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is a robust method for studying the properties of ion channels expressed on the surface of oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human NMDAR subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -40 to -70 mV).
-
-
Compound Application:
-
A stable baseline current is established by applying a solution containing glutamate and glycine.
-
(S)-(−)-DQP-997-74 is then co-applied with the agonists at various concentrations to determine its inhibitory effect.
-
The current response in the presence of the compound is measured and compared to the control response to calculate the percent inhibition.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percent inhibition against the compound concentration. These curves are then fitted with a logistical function to determine the IC50 value.
Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell, providing high-resolution data on channel activity.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDAR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
A glass micropipette with a fire-polished tip is filled with an internal solution and brought into contact with a cell.
-
A high-resistance seal is formed between the pipette tip and the cell membrane (giga-seal).
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a specific holding potential.
-
-
Compound Application: A rapid solution exchange system is used to apply agonists and (S)-(−)-DQP-997-74 to the recorded cell.
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak and steady-state currents are analyzed to determine the extent of inhibition by the compound.
In Vivo Potential and Future Directions
The high selectivity of (S)-(−)-DQP-997-74 for GluN2C/D-containing NMDARs makes it a valuable research tool for dissecting the physiological and pathological roles of these specific receptor subtypes. In vivo studies have shown that (S)-(−)-DQP-997-74 can reduce the number of epileptic events in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with the upregulation of the GluN2C subunit.[1][2]
While the compound itself has shown limited brain penetration, prodrug strategies, such as esterification of the succinate carboxylate, have been explored to improve its pharmacokinetic profile.[1][2][3] Further development of (S)-(−)-DQP-997-74 and its analogs could lead to novel therapeutic agents for a range of neurological disorders where GluN2C/D subunit dysfunction is implicated, including epilepsy, schizophrenia, and movement disorders.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]
- 6. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9d3b - Gly-,Glu-,(S)-DQP-997-74 bound GluN1a-2B-2D NMDAR - Summary - Protein Data Bank Japan [pdbj.org]
DQP-997-74: A Selective GluN2C/GluN2D Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[1][2][3] Developed from the dihydroquinoline-pyrazoline (DQP) chemical series, this compound exhibits significant selectivity over GluN2A and GluN2B-containing NMDARs, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GluN2C/D subunits.[1][3] This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, pharmacokinetic profile, and in vivo efficacy. Detailed experimental methodologies and visualizations are provided to support further research and development.
Introduction to this compound and its Target: GluN2C/D-containing NMDARs
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] These receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] The specific GluN2 subunit composition dictates the biophysical and pharmacological properties of the NMDAR complex.[4]
While GluN2A and GluN2B subunits are widely distributed throughout the brain, GluN2C and GluN2D subunits have a more restricted expression pattern, being found predominantly in the cerebellum, thalamus, and other specific neuronal populations. This localized expression suggests that selective modulation of GluN2C/D-containing NMDARs could offer a therapeutic window for treating neurological disorders with fewer side effects than non-selective NMDAR antagonists.
This compound, also referred to as (S)-(−)-2i, emerged from structure-activity relationship studies aimed at improving the selectivity and pharmacokinetic properties of earlier DQP analogues.[1][3] It is a potent NAM that shows a time-dependent enhancement of its inhibitory actions in the presence of glutamate, suggesting a potential to selectively dampen hypersynchronous neuronal activity, such as that observed in epilepsy.[1][5]
Mechanism of Action
This compound functions as a negative allosteric modulator of GluN2C/D-containing NMDARs. Its mechanism is characterized by the following key features:
-
Non-competitive Inhibition: The inhibitory effect of this compound is not overcome by increasing the concentration of the agonists glutamate or glycine, indicating a non-competitive mechanism of action.[6][7]
-
Voltage-Independence: The inhibition is independent of the membrane voltage.[4]
-
Glutamate-Dependent Enhancement: The potency of this compound is enhanced in the presence of glutamate.[1][2] This suggests that the binding of glutamate to the receptor induces a conformational change that increases the affinity of this compound for its allosteric binding site.[1][8] This property is particularly interesting as it implies that the inhibitor may be more effective under conditions of excessive glutamate release.
-
Allosteric Binding Site: this compound binds to a novel allosteric site located in the lower, membrane-proximal portion of the agonist-binding domain of the GluN2C/D subunits.[6]
Signaling Pathway and Proposed Mechanism of this compound Inhibition
Caption: Proposed mechanism of this compound as a negative allosteric modulator of NMDARs.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound at NMDAR Subtypes
| NMDAR Subunit | IC₅₀ (µM) | Selectivity vs. GluN2A | Selectivity vs. GluN2B |
| GluN2C | 0.069[1][3] | >100-fold[1][3] | >230-fold |
| GluN2D | 0.035[1][3] | >148-fold | >450-fold |
| GluN2A | 5.2[1][3] | - | - |
| GluN2B | 16[1][3] | - | - |
Data sourced from electrophysiology studies on recombinant NMDARs expressed in HEK cells.[1]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | Cₘₐₓ (Plasma, ng/mL) | Cₘₐₓ (Brain, ng/g) | Time to Cₘₐₓ (Brain) |
| Intraperitoneal (IP) | 10 | Not Reported | 23[1][8] | Not Reported |
| Intravenous (IV) | 5 | 642 (at 15 min)[1][8] | 14 (at 15 min)[1][8] | 15 min |
These data indicate that this compound has limited brain penetration.[1][8]
In Vivo Efficacy
The anticonvulsant activity of this compound was evaluated in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, a condition associated with the upregulation of the GluN2C subunit.[1][3] Intraperitoneal administration of this compound at doses of 14 mg/kg and 28 mg/kg significantly reduced the number of spontaneous electrographic seizures.[1]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for determining the potency and mechanism of action of this compound on recombinant NMDARs expressed in a heterologous system (e.g., HEK293 cells).
Objective: To measure the inhibitory effect of this compound on NMDAR-mediated currents.
Materials:
-
HEK293 cells transiently transfected with plasmids encoding GluN1 and the desired GluN2 subunit (A, B, C, or D).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, pH 7.2.
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.
-
Agonist solution: External solution containing a saturating concentration of glutamate.
-
This compound stock solution in DMSO.
Procedure:
-
Culture and transfect HEK293 cells with the NMDAR subunit plasmids.
-
Prepare external, internal, and agonist solutions.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist solution for a brief period (e.g., 5 seconds) to elicit a baseline NMDAR-mediated current.
-
Wash the cell with the external solution.
-
Co-apply the agonist solution with varying concentrations of this compound.
-
Record the peak and steady-state current responses at each concentration.
-
Construct concentration-response curves and fit the data to a logistical equation to determine the IC₅₀ value.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Generalized workflow for evaluating NMDAR modulators using whole-cell patch-clamp.
Intracortical EEG Recording in a Mouse Model of Epilepsy
This protocol describes the methodology for assessing the in vivo efficacy of this compound in reducing seizure activity.
Objective: To monitor and quantify spontaneous electrographic seizures in a mouse model of epilepsy following the administration of this compound.
Materials:
-
TSC mouse model of epilepsy (e.g., Tsc1+/- mice).
-
Stereotaxic apparatus.
-
EEG recording system (amplifier, digitizer, software).
-
Implantable microelectrodes.
-
Dental cement.
-
This compound formulation for IP injection.
Procedure:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Surgically implant intracortical electrodes in the desired brain region (e.g., somatosensory cortex).
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
Acclimate the mouse to the recording chamber.
-
Record baseline EEG activity to identify spontaneous seizures.
-
Administer this compound or vehicle via intraperitoneal injection.
-
Continuously record EEG for several hours post-injection.
-
Analyze the EEG data to quantify seizure frequency and duration before and after drug administration.
Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the plasma and brain concentrations of this compound.
Objective: To quantify the levels of this compound in plasma and brain tissue over time following systemic administration.
Materials:
-
C57Bl/6 mice.
-
This compound formulation for IP or IV injection.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Brain harvesting tools.
-
Homogenizer.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Administer this compound to mice via the desired route (IP or IV).
-
At predetermined time points, collect blood samples via cardiac puncture or tail vein bleeding.
-
Perfuse the mice with saline and harvest the brains.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates using a suitable solvent precipitation or liquid-liquid extraction method.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Plot the concentration-time data to determine pharmacokinetic parameters such as Cₘₐₓ and Tₘₐₓ.
Conclusion and Future Directions
This compound is a highly selective and potent negative allosteric modulator of GluN2C/D-containing NMDARs. Its unique glutamate-dependent mechanism of action and in vivo efficacy in a model of epilepsy highlight its potential as both a research tool and a lead compound for the development of novel therapeutics for neurological disorders characterized by GluN2C/D dysfunction.
Future research should focus on:
-
Improving the brain penetrance of this compound through medicinal chemistry efforts, such as the development of prodrugs.[1]
-
Evaluating the efficacy of this compound in other animal models of diseases where GluN2C/D subunits are implicated.
-
Conducting detailed structural biology studies to elucidate the precise binding site and conformational changes induced by this compound.[9]
This in-depth guide provides a solid foundation for scientists and researchers to understand and further investigate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Cediranib in Mouse Plasma and Brain Tissue Using High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mouse EEG implantation and monitoring [protocols.io]
DQP-997-74: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective GluN2C/D Negative Allosteric Modulator
This technical guide provides a comprehensive overview of DQP-997-74, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these specific NMDAR subtypes in various neurological disorders.
Core Compound Properties
This compound, also known as (S)-(-)-2i, is a dihydroquinoline-pyrazoline derivative with the CAS Number 2377187-09-0.[1][2] It has demonstrated significant potential in preclinical studies for conditions such as epilepsy.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 2377187-09-0 | [1][2] |
| Molecular Formula | C28H19Cl2F2N3O4 | [5] |
| Molecular Weight | 570.37 g/mol | [1][5] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Profile
This compound functions as a selective negative allosteric modulator of NMDARs, with a pronounced selectivity for those containing the GluN2C and GluN2D subunits.[1][5][6] This selectivity is a key feature, offering the potential for targeted therapeutic intervention with a reduced risk of side effects associated with non-selective NMDAR antagonists.
| Target | IC50 | Selectivity | Source |
| GluN2C | 0.069 μM (69 nM) | >100-fold vs. GluN2A | [1][3][4][5] |
| GluN2D | 0.035 μM (35 nM) | >300-fold vs. GluN2B | [1][3][4][5] |
| GluN2A | 5.2 μM | - | [1][3][4] |
| GluN2B | 16 μM | - | [1][3][4] |
The compound exhibits no significant effects on AMPA, kainate, or GluN1/GluN3 receptors, further highlighting its specificity.[3][4][7]
Mechanism of Action
This compound's mechanism of action is characterized by its glutamate-dependent inhibition. It acts synergistically with the agonist glutamate, showing a time-dependent increase in its inhibitory potency.[1][3][7] This suggests that the compound's binding affinity to the NMDAR complex is enhanced in the presence of glutamate, which could be particularly effective in conditions of excessive glutamatergic activity.[3][4]
The binding of this compound to the GluN2D subunit has been shown to selectively decouple linker tension, providing insights into subtype-selective targeting for cognitive modulation.[8]
Mechanism of this compound action on a GluN1/GluN2D NMDAR.
Experimental Protocols
In Vivo Pharmacokinetic Studies
Pharmacokinetic properties of this compound have been evaluated in C57Bl/6 mice.[7][9]
These studies indicate that while this compound does penetrate the blood-brain barrier, its brain exposure is limited, suggesting that prodrug strategies may be necessary to enhance its therapeutic potential for central nervous system disorders.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-DQP-997-74 Datasheet DC Chemicals [dcchemicals.com]
- 6. (S)-(-)-DQP-997-74|CAS |DC Chemicals [dcchemicals.com]
- 7. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9d3b - Gly-,Glu-,(S)-DQP-997-74 bound GluN1a-2B-2D NMDAR - Summary - Protein Data Bank Japan [pdbj.org]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of DQP-997-74: A Potent and Selective GluN2C/2D Negative Allosteric Modulator
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DQP-997-74 is a novel, potent, and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GluN2C/2D-containing NMDA receptors in neurological disorders such as epilepsy and other conditions characterized by neuronal hyperexcitability. This document details the structure-activity relationship studies that led to the identification of this compound, its in vitro and in vivo pharmacological properties, and the experimental protocols utilized in its characterization.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. The functional diversity of NMDA receptors arises from the assembly of different subunits, with the GluN2 subunit composition (GluN2A-D) dictating the receptor's biophysical and pharmacological properties. The GluN2C and GluN2D subunits are of particular interest as they exhibit a more restricted expression pattern in the central nervous system compared to GluN2A and GluN2B, suggesting that their selective modulation could offer a more targeted therapeutic approach with fewer side effects.
This compound, a dihydroquinoline-pyrazoline derivative, emerged from a medicinal chemistry effort to optimize a preceding compound, DQP-26.[1][2] The goal was to improve selectivity for GluN2C/2D subunits and enhance pharmacokinetic properties, particularly brain penetration.[1][2] This guide will detail the scientific journey from the initial lead compound to the characterization of this compound as a promising research tool and potential therapeutic lead.
Discovery and Structure-Activity Relationship (SAR)
The development of this compound was driven by systematic structure-activity relationship (SAR) studies of the dihydroquinoline-pyrazoline scaffold. The parent compound, DQP-26, showed promising selectivity for GluN2C/D over GluN2A/B subunits but had suboptimal potency and pharmacokinetic properties.[1][2]
The key structural modification leading to this compound was the introduction of a difluorosuccinate moiety. This modification significantly enhanced the compound's potency and selectivity. Further investigation revealed that the (S)-enantiomer of this compound is the more active and selective stereoisomer.[3]
Synthesis of (S)-(-)-DQP-997-74
The synthesis of (S)-(-)-DQP-997-74 is a multi-step process involving the preparation of the dihydroquinoline and pyrazoline core structures, followed by their coupling and the introduction of the difluorosuccinate side chain. The general synthetic approach is outlined below. The synthesis of the pyrazoline core is a key step, often achieved through the reaction of a chalcone with a hydrazine derivative.[4] The dihydroquinolinone component can be synthesized through various established methods.
Disclaimer: The following is a generalized synthetic scheme based on available literature for related compounds. The exact, detailed protocol for the industrial-scale synthesis may vary.
Pharmacological Characterization
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for NMDA receptors containing GluN2C and GluN2D subunits. The inhibitory activity was determined using two-electrode voltage-clamp electrophysiology in Xenopus oocytes or whole-cell patch-clamp recordings in HEK293 cells expressing recombinant NMDA receptor subtypes.
| Receptor Subtype | IC50 (µM) |
| GluN1/GluN2A | 5.2[1][2] |
| GluN1/GluN2B | 16[1][2] |
| GluN1/GluN2C | 0.069[1][2] |
| GluN1/GluN2D | 0.035[1][2] |
| Table 1: In Vitro Potency (IC50) of this compound at different NMDA receptor subtypes. |
Mechanism of Action
This compound acts as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor that is distinct from the glutamate or glycine binding sites. This binding reduces the channel's probability of opening in response to agonist binding, thereby inhibiting receptor function.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of tuberous sclerosis complex (TSC), a genetic disorder that often leads to epilepsy and is associated with upregulation of the GluN2C subunit.[2] In the Tsc1+/- mouse model, administration of this compound significantly reduced the frequency of epileptic seizures.[2]
Pharmacokinetics
Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Route | Dose (mg/kg) | Value | Unit |
| Brain Cmax | IP | 10 | 23 | ng/g |
| Brain Cmax | IV | 5 | 14 | ng/g |
| Plasma Cmax | IV | 5 | 642 | ng/mL |
| Table 2: Pharmacokinetic parameters of this compound in mice.[3][5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol describes the method used to determine the in vitro potency and selectivity of this compound.
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.
-
Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
Drug Application: NMDA receptor currents are elicited by the application of glutamate (100 µM) and glycine (30 µM). This compound is co-applied at varying concentrations to determine the concentration-response curve and calculate the IC50 value.
-
Data Analysis: Currents are recorded and analyzed using pCLAMP software. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy in a Tuberous Sclerosis Complex (TSC) Mouse Model
This protocol outlines the procedure for assessing the anti-seizure effects of this compound in vivo.
-
Animal Model: Tsc1+/- mice, which spontaneously develop seizures, are used.
-
EEG Implantation: Mice are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.
-
Baseline Recording: Baseline seizure frequency is recorded for a defined period (e.g., 48 hours) before drug administration.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at a specified dose.
-
Post-treatment Recording: EEG is continuously recorded after drug administration to monitor seizure frequency and duration.
-
Data Analysis: The number and duration of seizures before and after treatment are compared to determine the efficacy of this compound.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its discovery represents a significant advancement in the development of targeted therapies for neurological disorders. The data presented in this guide demonstrate its potential as a valuable research tool for dissecting the roles of GluN2C and GluN2D subunits in brain function and disease, and as a promising lead compound for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-channel Cell-attached Patch-clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin Prevents Epilepsy in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
An In-depth Technical Guide to the Pharmacological Profile of DQP-997-74
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of DQP-997-74, a novel negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR). This compound, also known as (S)-(-)-2i, demonstrates high selectivity for NMDARs containing the GluN2C and GluN2D subunits, making it a valuable research tool and a potential therapeutic candidate for neurological disorders associated with these specific receptor subtypes.
Mechanism of Action
This compound functions as a selective negative allosteric modulator of NMDARs, with a pronounced preference for those containing GluN2C or GluN2D subunits.[1][2][3][4][5][6] Its inhibitory action is dependent on the presence of the agonist glutamate, indicating that this compound's binding affinity for the receptor increases after glutamate binds.[1][6] This glutamate-dependent mechanism suggests that this compound may be particularly effective at attenuating the hypersynchronous neuronal activity characteristic of certain pathological states, such as epilepsy, which are driven by high-frequency excitatory synaptic transmission.[1][4][7] The (S)-enantiomer is reported to be more potent and selective than the R-enantiomer.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency at various NMDAR subunits and its in vivo pharmacokinetic properties in mice.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subunit | IC₅₀ (µM) | Selectivity vs. GluN2A | Selectivity vs. GluN2B |
|---|---|---|---|
| GluN2A | 5.2 | - | ~3x |
| GluN2B | 16 | ~2.3x | - |
| GluN2C | 0.069 | >100-fold | >230-fold |
| GluN2D | 0.035 | >100-fold | >300-fold |
Data sourced from multiple references.[1][2][3][4][5][6]
This compound shows no significant activity on AMPA, kainate, or GluN1/GluN3 receptors.[1][2][3][4][5]
Table 2: In Vivo Pharmacokinetics of this compound in C57Bl/6 Mice
| Administration Route | Dose (mg/kg) | Cₘₐₓ in Plasma (ng/mL) | Cₘₐₓ in Brain (ng/g) | Time to Cₘₐₓ |
|---|---|---|---|---|
| Intraperitoneal (IP) | 10 | Not Reported | 23 | Not Reported |
| Intravenous (IV) | 5 | 642 | 14 | 15 min |
Data sourced from reference[1].
The low brain concentrations observed suggest that this compound has poor brain penetration.[1] However, esterification of the succinate carboxylate group has been suggested as a strategy to improve brain penetration.[1][5][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This protocol was used to determine the potency and selectivity of this compound on different NMDAR subunits.
-
Cell Culture and Transfection: Human embryonic kidney (HEK) cells were cultured and transfected with plasmids encoding the different NMDAR subunits (GluN1, GluN2A, GluN2B, GluN2C, and GluN2D).
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed on the transfected HEK cells.
-
Drug Application: A control response was established by applying glutamate and glycine to activate the NMDARs. This compound was then pre-applied or co-applied with the agonists at varying concentrations.
-
Data Analysis: The inhibitory effect of this compound was measured as a reduction in the glutamate-evoked current. Concentration-response curves were generated to calculate the IC₅₀ values for each receptor subunit. The glutamate-dependent mechanism was investigated by comparing the inhibitory effects during peak and steady-state current responses.[1][6]
This study aimed to determine the plasma and brain concentrations of this compound following systemic administration in mice.
-
Animal Model: C57Bl/6 mice were used for the study.
-
Drug Administration: this compound was administered either via intraperitoneal (IP) injection at 10 mg/kg or intravenous (IV) injection at 5 mg/kg.[1]
-
Sample Collection: At various time points post-administration, blood and brain tissue samples were collected from the mice.
-
Bioanalysis: The concentration of this compound in the plasma and brain homogenates was quantified using a suitable bioanalytical method (e.g., liquid chromatography-mass spectrometry).
-
Data Analysis: The concentration-time profiles were plotted to determine key pharmacokinetic parameters such as Cₘₐₓ and the time to reach Cₘₐₓ.[1]
This study evaluated the antiepileptic potential of this compound in a relevant disease model.
-
Animal Model: A murine model of tuberous sclerosis complex (TSC)-induced epilepsy was used. This model is associated with the upregulation of the GluN2C subunit.[1][7][8]
-
Surgical Preparation: Mice were implanted with intracortical electrodes for electroencephalogram (EEG) recordings to monitor seizure activity.
-
Drug Administration: this compound was administered via IP injection at doses of 7, 14, and 28 mg/kg.[8]
-
EEG Monitoring: Continuous EEG recordings were performed before and after drug administration to monitor for spontaneous electrographic seizures.
-
Data Analysis: The frequency, duration, and amplitude of seizures were quantified and compared between the pre- and post-drug administration periods to assess the antiepileptic efficacy of this compound.[8]
Summary and Future Directions
This compound is a highly selective and potent negative allosteric modulator of GluN2C/D-containing NMDARs. Its glutamate-dependent mechanism of action and demonstrated efficacy in a preclinical model of epilepsy highlight its potential as a valuable pharmacological tool and a starting point for the development of novel therapeutics for neurological disorders. Future research should focus on improving the pharmacokinetic profile of this compound series to enhance brain penetration and enable further in vivo characterization and therapeutic development. The development of prodrugs is one promising strategy to achieve this goal.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DQP-26 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(-)-DQP-997-74 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of DQP-997-74: A Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of DQP-997-74, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. The data and methodologies presented herein are compiled from published research to facilitate further investigation and drug development efforts targeting these specific NMDA receptor subtypes.
Introduction
Subunit-selective modulation of NMDA receptors is a promising therapeutic strategy for a variety of neurological disorders.[1][2] this compound, also known as (S)-(-)-2i, has emerged from structure-activity relationship studies as a lead compound with high selectivity for GluN2C- and GluN2D-containing NMDA receptors over other subtypes.[1][3][4] This document details its binding affinity, selectivity, and mechanism of action as characterized through a series of in vitro assays.
Quantitative Analysis of In Vitro Activity
The inhibitory activity and selectivity of this compound were determined using electrophysiological recordings in HEK cells expressing different NMDA receptor subunit combinations. The half-maximal inhibitory concentrations (IC50) demonstrate a significant preference for GluN2C- and GluN2D-containing receptors.
| NMDAR Subtype | IC50 (µM) | Selectivity Fold (vs. GluN2A) | Selectivity Fold (vs. GluN2B) |
| GluN1/GluN2A | 5.2 | - | ~3 |
| GluN1/GluN2B | 16 | ~0.3 | - |
| GluN1/GluN2C | 0.069 | >75 | >230 |
| GluN1/GluN2D | 0.035 | >148 | >457 |
Table 1: Inhibitory Potency and Selectivity of this compound at Recombinant NMDA Receptors. Data sourced from references[1][3][4].
Furthermore, this compound was shown to have no significant effect on AMPA, kainate, or GluN1/GluN3 receptors, highlighting its specificity for its target NMDA receptor subtypes.[1][3][4]
Mechanism of Action: Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of NMDA receptors. Its inhibitory action is noncompetitive and voltage-independent, meaning it does not compete with the binding of the agonists glutamate or glycine and its potency is not affected by the membrane potential.[5][6]
A key characteristic of this compound's mechanism is its dependence on the presence of glutamate.[3][4] The affinity of this compound for the receptor increases after glutamate binds, leading to a time-dependent enhancement of its inhibitory effect.[1][3][4] This suggests that this compound preferentially binds to and stabilizes a desensitized or inhibited state of the receptor in the presence of the agonist.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro characterization of this compound.
Cell Culture and Transfection
HEK293 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For electrophysiological recordings, cells were transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, or GluN2D) using a suitable transfection reagent. Recordings were typically performed 24-48 hours post-transfection.
Electrophysiology
Whole-cell patch-clamp recordings were performed to measure NMDA receptor-mediated currents.
-
Recording Solution (Extracellular): Contained (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl2, adjusted to a pH of 7.4. Glycine (co-agonist) was also included at a concentration of 30 µM.
-
Recording Solution (Intracellular): Contained (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, and 2 Mg-ATP, adjusted to a pH of 7.35.
-
Procedure: Cells were voltage-clamped at -60 mV. NMDA receptor currents were evoked by the application of glutamate (100 µM). This compound was applied at varying concentrations to determine its inhibitory effect. The IC50 values were calculated by fitting the concentration-response data to a logistical equation.
Conclusion
This compound is a highly potent and selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its glutamate-dependent mechanism of action provides a valuable tool for studying the physiological and pathological roles of these specific receptor subtypes. The detailed in vitro characterization summarized in this guide underscores its potential as a lead compound for the development of novel therapeutics for neurological disorders where GluN2C/2D receptor activity is implicated.
References
- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
DQP-997-74 as a Negative Allosteric Modulator of N-methyl-D-aspartate (NMDA) Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system. Subunit-selective inhibition of NMDA receptors is a promising therapeutic strategy for several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.[1]
Introduction
The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. While non-selective NMDA receptor antagonists have been explored clinically, their use has been limited by significant side effects. This has driven the search for subunit-selective modulators that can offer a better therapeutic window.
This compound, a dihydroquinoline-pyrazoline derivative, has emerged as a highly selective NAM for GluN2C- and GluN2D-containing NMDA receptors.[1][2] It exhibits significantly lower potency at GluN2A- and GluN2B-containing receptors, offering a promising tool for dissecting the physiological and pathological roles of GluN2C/D subunits and as a potential therapeutic lead.
Mechanism of Action: Glutamate-Dependent Negative Allosteric Modulation
This compound acts as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding site to reduce the receptor's response to glutamate. A key feature of this compound's mechanism is its dependence on the presence of the agonist glutamate.[1][2] The binding affinity of this compound for the NMDA receptor is enhanced when glutamate is bound to the receptor. This results in a time-dependent increase in the inhibitory effect of this compound, which could be particularly effective at attenuating the excessive, high-frequency synaptic transmission associated with pathological conditions like epilepsy.[1][2]
References
- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Interactions of DQP-997-74: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of DQP-997-74, a selective negative allosteric modulator of the N-methyl-d-aspartate (NMDA) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological disorders.
Core Cellular Target: GluN2C and GluN2D Subunits of the NMDA Receptor
This compound exhibits a high degree of selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] This selectivity is critical for its potential therapeutic applications, as it allows for targeted modulation of specific neuronal circuits while minimizing off-target effects.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's response. The data clearly demonstrates the compound's preference for GluN2C and GluN2D subunits over GluN2A and GluN2B.[1][2][3]
| NMDA Receptor Subunit | IC50 (µM) | Fold Selectivity (vs. GluN2A) | Fold Selectivity (vs. GluN2B) |
| GluN2C | 0.069 | >100 | >230 |
| GluN2D | 0.035 | >148 | >457 |
| GluN2A | 5.2 | 1 | ~3 |
| GluN2B | 16 | ~0.3 | 1 |
Data compiled from multiple sources.[1][2][3]
Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator (NAM), meaning it binds to a site on the NMDA receptor distinct from the agonist binding site for glutamate and glycine.[1] This binding event does not directly block the ion channel but rather reduces the probability of the channel opening in response to agonist binding.
A key characteristic of this compound's mechanism is its glutamate-dependent activity. The presence of glutamate enhances the binding affinity and inhibitory potency of this compound.[1] This suggests that the compound is more effective at inhibiting overactive NMDA receptors, a hallmark of several neurological conditions.
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the cellular targets and mechanism of action of this compound.
In Vitro Electrophysiology
1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to express specific NMDA receptor subunit combinations and measure the effect of this compound on their function.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).
-
Recording: After 24-72 hours of incubation, oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current.
-
Drug Application: A baseline response is established by applying glutamate and glycine. This compound is then co-applied with the agonists at various concentrations to determine its inhibitory effect.
-
Data Analysis: The current responses are measured, and IC50 values are calculated by fitting the concentration-response data to a logistical equation.
2. Whole-Cell Patch-Clamp in HEK293 Cells
This method allows for the study of this compound's effects on NMDA receptors in a mammalian cell line.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.
-
Drug Application: The extracellular solution containing glutamate and glycine is perfused over the cell to elicit a baseline current. This compound is then added to the perfusate to assess its inhibitory activity.
-
Data Analysis: Changes in the amplitude and kinetics of the NMDA receptor-mediated currents are measured and analyzed.
In Vivo Efficacy Studies
Murine Model of Tuberous Sclerosis Complex (TSC)-Induced Epilepsy
The anticonvulsant effects of this compound have been evaluated in a genetically modified mouse model that recapitulates key features of TSC, a neurological disorder characterized by epilepsy.[1]
-
Animal Model: Heterozygous Tsc1+/- mice, which exhibit spontaneous seizures, are used.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal (IP) injection.
-
Seizure Monitoring: Electroencephalography (EEG) is used to continuously monitor brain activity and quantify seizure frequency and duration before and after drug administration.
-
Data Analysis: The number and duration of seizures in the this compound-treated group are compared to a vehicle-treated control group to determine the compound's efficacy.
Summary and Future Directions
This compound is a potent and selective negative allosteric modulator of GluN2C/D-containing NMDA receptors. Its unique mechanism of action, characterized by glutamate-dependent inhibition, makes it a promising candidate for the treatment of neurological disorders associated with NMDA receptor hyperactivity, such as certain forms of epilepsy. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other selective NMDA receptor modulators. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of neurological disease models.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
DQP-997-74 experimental protocol for cell culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR) with high selectivity for subunits GluN2C and GluN2D.[1][2][3] As a member of the dihydroquinoline-pyrazoline (DQP) class of compounds, this compound offers a valuable tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDARs.[1][2][3] These receptors are implicated in various neurological disorders, and their selective inhibition is a promising therapeutic strategy.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture systems.
Quantitative Data Summary
The following tables present representative data on the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound on NMDAR Subtypes
| NMDAR Subtype | IC50 (µM) |
| GluN2C | 0.069 |
| GluN2D | 0.035 |
| GluN2A | 5.2 |
| GluN2B | 16 |
Data adapted from literature.[1][2][3]
Table 2: Cytotoxicity of this compound in a Neuronal Cell Line (e.g., SH-SY5Y)
| Treatment Duration | IC50 (µM) |
| 24 hours | > 100 |
| 48 hours | 85.3 |
| 72 hours | 52.1 |
Hypothetical data for illustrative purposes.
Experimental Protocols
This protocol describes the general procedure for maintaining a neuronal cell line (e.g., SH-SY5Y) suitable for studying the effects of this compound.
-
Cell Line: SH-SY5Y (human neuroblastoma cell line)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and re-plate at the desired density.
This protocol outlines the use of the MTT assay to determine the effect of this compound on cell viability.[4][5][6][7][8]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.[4][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.[9][10][11][12]
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Treat the cells with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[9][10]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for the MTT assay.
References
- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Administration of DQP-997-74 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DQP-997-74, a selective negative allosteric modulator (NAM) of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors. This document is intended to guide researchers in pharmacology, neuroscience, and drug development in designing and executing in vivo studies in mice.
Introduction to this compound
This compound, also known as (S)-(-)-2i, is a potent and selective antagonist for NMDA receptors containing the GluN2C or GluN2D subunits.[1][2][3] It exhibits significantly lower activity at NMDA receptors containing GluN2A and GluN2B subunits, as well as at AMPA and kainate receptors.[1][2][3] This selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of GluN2C/2D-containing NMDA receptors.[2][3] Preclinical studies have demonstrated its potential therapeutic efficacy in neurological disorders characterized by hypersynchronous neuronal activity, such as certain forms of epilepsy.[1][2]
Mechanism of Action
This compound functions as a negative allosteric modulator of the NMDA receptor.[1][2][3] Its inhibitory action is dependent on the presence of the agonist glutamate.[1][4] this compound binds to a site on the receptor that is distinct from the agonist binding site, thereby reducing the channel's opening probability in response to glutamate.[5][6] This modulation of receptor activity is voltage-independent.[6][7] The mechanism involves an agonist-induced increase in the potency of the inhibitor.[1][4] Specifically, this compound can bind to the receptor with lower affinity in the absence of glutamate, and upon glutamate binding, the inhibitor's affinity increases, leading to a more pronounced inhibition of the receptor's function.[1][4]
Quantitative Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound on different NMDA receptor subtypes.
| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity (vs. GluN2A) | Fold Selectivity (vs. GluN2B) |
| GluN1/GluN2A | 5.2 | - | >3 |
| GluN1/GluN2B | 16 | >3 | - |
| GluN1/GluN2C | 0.069 | >75 | >230 |
| GluN1/GluN2D | 0.035 | >148 | >457 |
| Data sourced from references[1][2][3][4]. |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic parameters of this compound were evaluated in C57Bl/6 mice.[1]
| Administration Route | Dose (mg/kg) | Cₘₐₓ in Plasma (ng/mL) | Cₘₐₓ in Brain (ng/g) | Time to Cₘₐₓ |
| Intraperitoneal (IP) | 10 | Not Reported | 23 | Not Reported |
| Intravenous (IV) | 5 | 642 | 14 | 15 min |
| Data sourced from reference[1]. |
In Vivo Efficacy in a Tuberous Sclerosis Complex (TSC) Mouse Model
The anti-seizure effects of this compound were assessed in a Tsc1+/- mouse model of TSC-induced epilepsy.[1]
| Dose (mg/kg, IP) | Number of Mice | Outcome |
| 7 | 3 | Not specified |
| 14 | 4 | Significant reduction in spontaneous electrographic seizures. Seizures were completely stopped in 2 of 4 mice. |
| 28 | 5 | Immediate cessation of epileptic events. Seizures were completely stopped in 4 of 5 mice. |
| Data sourced from references[1][8]. |
Experimental Protocols
This compound Formulation and Administration
This protocol outlines the preparation of this compound for intraperitoneal and intravenous administration in mice.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection
-
N-methyl-2-pyrrolidone (NMP)
-
Solutol HS-15
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and needles for IP and IV injections
Protocol for Intraperitoneal (IP) Administration:
-
Vehicle Preparation: Prepare a 50:50 (v/v) solution of PEG400 and sterile water. For example, mix 5 mL of PEG400 with 5 mL of sterile water.
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 50:50 PEG400/water vehicle to achieve the final desired concentration.
-
Vortex the solution vigorously. If necessary, sonicate briefly to ensure complete dissolution. The final solution should be clear.
-
-
Administration:
-
Administer the prepared solution to C57Bl/6 mice via intraperitoneal injection.[1] The injection volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
-
Protocol for Intravenous (IV) Administration:
-
Vehicle Preparation: Prepare the vehicle by mixing 5% N-methyl-2-pyrrolidone, 5% Solutol HS-15, and 90% sterile saline.[1]
-
Dosing Solution Preparation:
-
Calculate and weigh the required amount of this compound.
-
Dissolve the compound in the prepared vehicle to the desired final concentration (e.g., for a 5 mg/kg dose).
-
Ensure the solution is clear and free of particulates.
-
-
Administration:
-
Administer the solution to C57Bl/6 mice via intravenous injection (e.g., into the tail vein).[1] The injection volume should be carefully controlled based on the mouse's weight.
-
Assessment of Anti-Seizure Activity in Tsc1+/- Mice
This protocol describes the methodology for evaluating the efficacy of this compound in a genetic mouse model of epilepsy.
Animal Model:
-
Tsc1+/- mice, which exhibit spontaneous electrographic seizures, are used as a model for tuberous sclerosis complex-associated epilepsy.[1][8]
Experimental Procedure:
-
Surgical Implantation: Surgically implant intracortical electrodes for electroencephalogram (EEG) recordings in P14 Tsc1+/- mice.
-
Baseline EEG Recording: After a recovery period, record baseline EEG activity to establish the frequency, duration, and amplitude of spontaneous seizures.
-
This compound Administration:
-
Post-Administration EEG Recording: Continue EEG recordings for a defined period (e.g., 2-2.5 hours) following the injection.[8]
-
Data Analysis:
-
Quantify the number, duration, and amplitude of electrographic seizures before and after the administration of this compound.
-
Compare the seizure parameters between the pre- and post-injection periods and between the drug-treated and vehicle-treated groups.
-
Concluding Remarks
This compound is a highly selective and potent tool for probing the function of GluN2C/2D-containing NMDA receptors in vivo. The provided protocols for formulation, administration, and efficacy testing in a relevant disease model offer a foundation for further investigation into the therapeutic potential of targeting these specific NMDA receptor subunits. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DQP-997-74 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding and recommended usage of DQP-997-74, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits.[1][2][3] The information is compiled for researchers utilizing rodent models in neuroscience and drug development.
Introduction
This compound, also known as (S)-(-)-2i, is a potent and selective antagonist for GluN2C- and GluN2D-containing NMDA receptors.[1][3] It exhibits significantly higher selectivity for these subunits over GluN2A and GluN2B subunits, making it a valuable tool for investigating the physiological and pathological roles of GluN2C/2D-mediated neurotransmission.[1][2][3] Research suggests its potential therapeutic application in neurological disorders characterized by hypersynchronous neuronal activity, such as certain forms of epilepsy.[1][2]
Mechanism of Action
This compound acts as a negative allosteric modulator of the NMDA receptor.[1] Its inhibitory effect is dependent on the presence of the agonist glutamate, suggesting that it binds to a site on the receptor that is distinct from the agonist binding site.[1][4] This binding reduces the channel's ion flow in response to glutamate, thereby dampening neuronal excitation. The time-dependent nature of its inhibitory action may be particularly effective in attenuating high-frequency synaptic transmission associated with pathological states.[2]
Below is a diagram illustrating the signaling pathway of NMDA receptors, including the site of action for this compound.
Caption: NMDA Receptor Signaling and this compound Modulation.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound on different NMDA receptor subunits.
| Receptor Subunit | IC₅₀ (µM) |
| GluN2C | 0.069[1][3] |
| GluN2D | 0.035[1][3] |
| GluN2A | 5.2[1][3] |
| GluN2B | 16[1][3] |
Pharmacokinetics in Mice
Pharmacokinetic parameters of this compound in C57Bl/6 mice following a single administration are detailed below.
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL or ng/g) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀.₂₅₋₄ ₕ (h·ng/mL) |
| Intraperitoneal (IP) | 10 | Plasma: 1873[1] | 0.5[1] | 1.5[1] | 3854[1] |
| Brain: 23[1] | 0.5[1] | >4[1] | 64[1] | ||
| Intravenous (IV) | 5 | Plasma: 642 (at 15 min)[1] | N/A | N/A | N/A |
| Brain: 14 (at 15 min)[1] | N/A | N/A | N/A |
Experimental Protocols
The following protocols are based on published studies and are intended as a guide. Researchers should optimize these protocols for their specific experimental needs.
Anticonvulsant Efficacy in a Mouse Model of Tuberous Sclerosis Complex (TSC)
This protocol describes the use of this compound to assess its anticonvulsant effects in Tsc1+/- mice, a model for TSC-induced epilepsy.[1]
1. Animal Model:
-
Male Tsc1+/- mice at postnatal day 14 (P14).[1]
2. Compound Preparation and Dosing:
-
Vehicle for Intraperitoneal (IP) Administration: A 1:1 solution of PEG400 and sterile water.[1]
-
Dosage Range: 7, 14, and 28 mg/kg administered via IP injection.[1]
-
Preparation: Dissolve this compound in the vehicle to the desired concentration. Ensure complete dissolution.
3. Experimental Procedure:
-
Implant intracortical EEG electrodes in the neocortex of P14 Tsc1+/- mice.[1]
-
Allow for a baseline EEG recording period to establish spontaneous seizure frequency.[1]
-
Administer a single IP injection of this compound at the desired dose (7, 14, or 28 mg/kg) or vehicle control.[1]
-
Continue EEG recording post-injection to monitor seizure frequency, duration, and amplitude.[1]
4. Expected Outcome:
-
Dose-dependent reduction in spontaneous electrographic seizures.[1] At 14 mg/kg, a significant reduction in seizures is observed, with complete cessation in some animals.[1] At 28 mg/kg, a more immediate and robust suppression of epileptic events is expected.[1]
Below is a workflow diagram for the described experimental protocol.
Caption: Workflow for Anticonvulsant Efficacy Testing.
General Administration Protocols
The following are general guidelines for preparing and administering this compound.
Vehicle Formulations:
-
For Intraperitoneal (IP) Administration:
-
50:50 PEG400/H₂O.[1]
-
-
For Intravenous (IV) Administration:
-
5% N-methyl-2-pyrrolidine, 5% Solutol HS-15, and 90% saline.[1]
-
-
Alternative Formulations (from commercial supplier):
-
For a clear solution of ≥ 5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For administration in corn oil (for dosing periods exceeding two weeks): 10% DMSO and 90% corn oil.
-
Storage:
-
Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
Important Considerations
-
Limited Data: The available in vivo data for this compound is currently limited to a single mouse model of epilepsy. Dosages and efficacy in other rodent models (e.g., rats) and for other indications have not been reported in the peer-reviewed literature.
-
Toxicity: There is currently no published data on the toxicology or safety profile of this compound in rodents. Researchers should conduct appropriate safety assessments for their specific experimental designs.
-
Brain Penetration: While this compound does cross the blood-brain barrier, its brain concentrations are relatively low compared to plasma levels after IP administration.[1] This should be taken into account when designing experiments and interpreting results.
-
Solubility: this compound may have limited solubility. It is crucial to ensure complete dissolution in the chosen vehicle before administration.
These application notes are intended to serve as a starting point for researchers working with this compound. Further optimization and validation will be necessary for specific experimental applications.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DQP-997-74
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQP-997-74 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[1][2] Its high selectivity makes it a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDARs, which are implicated in various neurological disorders.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound for both in vitro and in vivo applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₁₉Cl₂F₂N₃O₄ |
| Molecular Weight | 570.37 g/mol |
| Appearance | Off-white to light yellow solid |
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (175.32 mM) | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Ethanol | Low / Not Reported | Not recommended as a primary solvent. |
| Methanol | Low / Not Reported | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Low / Not Reported | Not recommended for initial stock solution preparation. Some studies indicate solubility limits of around 3 µM in aqueous recording solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.04 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially suspend the compound.
-
Sonication: Place the tube in an ultrasonic bath and sonicate until the solution is clear and all particulate matter has dissolved. This may take several minutes.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for in vitro experiments, such as cell-based assays.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Appropriate sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Serial Dilution: Perform serial dilutions of the 100 mM DMSO stock solution in your experimental buffer or medium to achieve the desired final concentration.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Protocol 3: Preparation of Dosing Solution for In Vivo Animal Studies
This protocol provides a formulation for preparing this compound for intraperitoneal (IP) administration in rodents. This formulation aims to create a stable suspension or solution suitable for injection.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Formulation (Example for a final concentration of 5 mg/mL):
-
In a sterile tube, add 100 µL of the 50 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively to ensure a uniform suspension.
-
-
Administration: The dosing solution should be prepared fresh on the day of the experiment and administered at the appropriate volume based on the animal's weight and the desired dose.
Note: The provided formulation is a guideline. The optimal formulation may vary depending on the specific experimental requirements, including the desired dose and route of administration. It is crucial to observe the solution for any signs of precipitation before administration.
Visualizations
Signaling Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
DQP-997-74: Application Notes and Protocols for a Selective GluN2C/2D Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigational compound DQP-997-74, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.
Supplier and Purchasing Information
This compound is available from several chemical suppliers for research purposes. It is crucial to note that this compound is intended for laboratory research use only and is not for human consumption.
| Supplier | Catalog Number | Website |
| MedChemExpress | HY-155811 | --INVALID-LINK-- |
| Probechem Biochemicals | PC-21030 | --INVALID-LINK-- |
| DC Chemicals | DC28043 | --INVALID-LINK-- |
Overview and Mechanism of Action
This compound, also referred to as (S)-(-)-2i, is a dihydroquinoline-pyrazoline derivative that demonstrates high selectivity for NMDARs incorporating the GluN2C and GluN2D subunits.[1][2][3] It functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit receptor function. This inhibitory action is time-dependent and enhanced in the presence of the agonist glutamate.[1][2][3] This property may allow this compound to preferentially target overactive receptors, a potentially valuable characteristic for treating neurological disorders associated with NMDAR hyperexcitability. The compound has been shown to penetrate the blood-brain barrier and has demonstrated efficacy in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy.[1][2][3]
The signaling pathway of NMDARs and the proposed mechanism of action for this compound are illustrated below.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subunit | IC₅₀ (nM) | Fold Selectivity (vs. GluN2A) | Fold Selectivity (vs. GluN2B) |
| GluN1/GluN2C | 69 | >100 | >300 |
| GluN1/GluN2D | 35 | >100 | >300 |
| GluN1/GluN2A | 5200 | - | - |
| GluN1/GluN2B | 16000 | - | - |
Data extracted from Probechem Biochemicals, DC Chemicals, and MedChemExpress product pages and supported by primary literature.[1][2][3]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cₘₐₓ in Brain (ng/g) | Cₘₐₓ in Plasma (ng/mL) |
| Intraperitoneal (IP) | 10 | 23 | Not Reported |
| Intravenous (IV) | 5 | 14 (at 15 min) | 642 (at 15 min) |
Data from "Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor".[2]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings in HEK293 Cells
This protocol describes the methodology to assess the inhibitory activity of this compound on different NMDAR subunits expressed in Human Embryonic Kidney (HEK293) cells.
Experimental Workflow:
Materials:
-
HEK293 cells
-
Plasmids encoding human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 168 NaCl, 2.4 KCl, 10 HEPES, 10 D-glucose, 1.3 CaCl₂, 0.01 glycine. pH adjusted to 7.4.
-
Internal Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA. pH adjusted to 7.35.
-
Glutamate stock solution
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in standard conditions. Co-transfect cells with plasmids for the desired GluN1 and GluN2 subunits using a suitable transfection reagent.
-
Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell. Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a solution containing glutamate and glycine to elicit NMDAR-mediated currents.
-
Co-apply varying concentrations of this compound with the agonists.
-
Record the resulting ionic currents using appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Normalize the current in the presence of the compound to the control current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
-
In Vivo Efficacy: Tuberous Sclerosis Complex (TSC) Mouse Model
This protocol outlines the procedure to evaluate the anti-seizure efficacy of this compound in a Tsc1+/- mouse model of tuberous sclerosis complex.
Experimental Workflow:
Materials:
-
Tsc1+/- mice and wild-type littermates
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Intracortical EEG electrodes and headmount
-
Dental cement
-
EEG recording system
-
This compound
-
Vehicle solution (e.g., 50:50 PEG400/H₂O)
Procedure:
-
Animal Model:
-
Breed Tsc1+/- mice to generate experimental and control animals.
-
Genotype pups to confirm the presence of the Tsc1 mutation.
-
-
EEG Electrode Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Surgically implant intracortical EEG electrodes over the desired brain region (e.g., somatosensory cortex).
-
Secure the headmount to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
EEG Recording and Drug Administration:
-
After a recovery period, connect the mouse to the EEG recording system.
-
Record baseline seizure activity for a defined period (e.g., 2 hours).
-
Administer this compound or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 7, 14, or 28 mg/kg).
-
Continue EEG recording post-injection to monitor seizure activity.
-
-
Data Analysis:
-
Visually inspect and score the EEG recordings for seizure events.
-
Quantify seizure frequency, duration, and amplitude before and after drug administration.
-
Compare the effects of this compound to the vehicle control group.
-
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
References
Troubleshooting & Optimization
Technical Support Center: DQP-997-74
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DQP-997-74, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing GluN2C or GluN2D subunits.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a dihydroquinoline-pyrazoline derivative that functions as a negative allosteric modulator of NMDARs. It is highly selective for receptors containing the GluN2C and GluN2D subunits.[1][2][3]
-
What is the primary mechanism of action of this compound? this compound acts as a noncompetitive, voltage-independent antagonist of NMDARs.[4] Its inhibitory effect is dependent on the presence of glutamate. The binding of glutamate to the receptor appears to increase the affinity of this compound, leading to an enhanced inhibitory effect.[1][3] This suggests that this compound modulates a pre-gating step in receptor activation without altering the properties of the open ion channel.[5]
Troubleshooting Guide
Unexpected Experimental Results
-
Q1: My experimental results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results can arise from several factors related to the compound's mechanism of action and experimental setup.
-
Glutamate Concentration: The inhibitory potency of this compound is dependent on the concentration of glutamate.[1][2][3] Ensure that glutamate concentrations are consistent across experiments. Variations in endogenous glutamate levels in your system could also contribute to variability.
-
Pre-incubation: Pre-incubation of your cells or tissue with this compound before applying glutamate can lead to a reduction in the peak current response.[1][2] This is because the compound can bind to the receptor with lower affinity in the absence of glutamate. For reproducible results, maintain a consistent pre-incubation protocol.
-
Compound Stability: While information on the long-term stability of this compound in all experimental buffers is not extensively detailed in the provided results, it is crucial to follow standard laboratory practices for handling small molecules. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
-
Q2: I am not observing the expected selective inhibition of GluN2C/2D-containing NMDARs. What should I check?
A2: If you are not seeing the expected selectivity, consider the following:
-
Receptor Subunit Composition: Confirm the expression of GluN2C and/or GluN2D subunits in your experimental system (e.g., cell line, primary neuron culture, or brain region). The selectivity of this compound is critically dependent on the presence of these subunits.
-
Compound Concentration: While this compound is highly selective, using excessively high concentrations may lead to off-target effects, although the provided data suggests a wide selectivity window. Refer to the IC50 values in the data table below to use an appropriate concentration range for your experiments.
-
Control Experiments: Include appropriate controls in your experimental design. This should include testing this compound on systems known to express other NMDAR subunits (e.g., GluN2A or GluN2B) to confirm its lack of activity on these targets in your hands.
-
-
Q3: I am observing unexpected effects that do not seem to be mediated by NMDARs. What are the known off-target effects of this compound?
A3: Based on available data, this compound is highly selective for GluN2C/2D-containing NMDARs. It has been shown to have no effects on AMPA, kainate, or GluN1/GluN3 receptors.[1][2][3] The provided search results do not indicate any other known off-target activities. If you suspect off-target effects, consider the following troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing the observed effects. Run a vehicle-only control.
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects often occur at higher concentrations. If the unexpected effect is only observed at concentrations significantly higher than the IC50 for GluN2C/2D, it may be an off-target effect.
-
Literature Review: Conduct a thorough literature search for the latest research on this compound, as new findings regarding its pharmacology may have been published.
-
Data Presentation
Table 1: In Vitro Selectivity of this compound
| Target | IC50 (µM) |
| GluN2C-containing NMDARs | 0.069 |
| GluN2D-containing NMDARs | 0.035 |
| GluN2A-containing NMDARs | 5.2 |
| GluN2B-containing NMDARs | 16 |
| AMPA Receptors | No effect |
| Kainate Receptors | No effect |
| GluN1/GluN3 Receptors | No effect |
Experimental Protocols
Key Experiment: Assessing the Glutamate-Dependent Inhibition of NMDARs by this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methodology described for evaluating DQP analogs.[1][2]
-
Cell Culture:
-
Use HEK293 cells stably co-expressing the GluN1 subunit with either GluN2C or GluN2D subunits.
-
Culture cells in appropriate media and maintain under standard conditions (37°C, 5% CO2).
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution (in mM): 110 D-gluconate, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 MgATP, 0.3 NaGTP. Adjust pH to 7.35 with CsOH.
-
External Solution (in mM): 150 NaCl, 10 HEPES, 3 KCl, 1 CaCl2, 0.5 MgCl2, 10 glucose. Adjust pH to 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply drugs.
-
Control Response: Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal NMDAR-mediated current.
-
Pre-application Protocol:
-
Pre-apply this compound (at various concentrations) or vehicle (e.g., 0.1% DMSO) for a defined period (e.g., 30 seconds).
-
Co-apply this compound with glutamate and glycine.
-
Record both the peak and steady-state current responses.
-
-
Co-application Protocol:
-
Simultaneously apply this compound with glutamate and glycine.
-
Record the current response.
-
-
-
Data Analysis:
-
Measure the peak and steady-state amplitudes of the NMDAR-mediated currents.
-
Normalize the responses in the presence of this compound to the control response.
-
Plot concentration-response curves and fit with a suitable equation to determine the IC50 values.
-
To evaluate the time-dependent inhibition, analyze the rate of current decay in the presence of this compound.
-
Visualizations
Caption: Mechanism of this compound negative allosteric modulation of NMDARs.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]
- 5. umimpact.umt.edu [umimpact.umt.edu]
Optimizing DQP-997-74 concentration for IC50
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DQP-997-74 in their experiments. The information is tailored for scientists and drug development professionals working to determine the IC50 of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR).[1] It specifically targets NMDARs containing the GluN2C and GluN2D subunits.[1][2][3][4][5] As a NAM, it does not compete with the agonist (glutamate) for its binding site but instead binds to a different site on the receptor, reducing its activity.[1][6] This inhibitory action is time-dependent and enhanced in the presence of glutamate.[2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the specific NMDAR subunit composition. The compound shows significantly higher potency for GluN2C and GluN2D subunits compared to GluN2A and GluN2B.
Data Summary: IC50 of this compound Against NMDAR Subunits
| NMDAR Subunit | Reported IC50 (µM) | Selectivity vs. GluN2A | Selectivity vs. GluN2B |
| GluN2C | 0.069 | >100-fold | >230-fold |
| GluN2D | 0.035 | >148-fold | >457-fold |
| GluN2A | 5.2 | - | - |
| GluN2B | 16 | - | - |
Data sourced from references:[2][3][4][5]
Q3: How should I prepare a stock solution of this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] The solvent used for the initial stock solution will depend on the specific formulation of the compound you have received. It is crucial to consult the manufacturer's datasheet for the recommended solvent (e.g., DMSO).
Q4: How does the presence of glutamate affect the potency of this compound?
This compound exhibits agonist-dependent inhibition.[3][5] This means its inhibitory potency is enhanced when the natural agonist, glutamate, is bound to the NMDAR.[3][5] This is a critical consideration for your experimental design, as the concentration of glutamate in your assay will influence the apparent IC50 value.
Troubleshooting Guide for IC50 Determination
This guide addresses common issues encountered when determining the IC50 of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | - Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| No dose-response curve or a very shallow curve | The concentration range of this compound is too high or too low. The compound may have low solubility at higher concentrations. | - Perform a preliminary range-finding experiment using a wide range of concentrations with 10-fold serial dilutions (e.g., 100 µM to 1 nM). - Once an approximate IC50 is determined, perform a more detailed experiment with a narrower concentration range and smaller dilution factors (e.g., 2-fold or 3-fold serial dilutions) centered around the estimated IC50. - Visually inspect the highest concentrations of your compound in media for any signs of precipitation. |
| IC50 value is significantly different from reported values | The cell line used does not express the target NMDAR subunits (GluN2C/D) or expresses them at very low levels. The experimental conditions (e.g., glutamate concentration, incubation time) are different. | - Confirm the expression of GluN2C and/or GluN2D in your cell line using techniques like qPCR or Western blotting. - Standardize the glutamate concentration in your assay buffer. - Optimize the incubation time with this compound. |
| High background signal in the assay | Autofluorescence of the compound or cells, or non-specific binding of detection reagents. | - If using a fluorescence-based assay, measure the autofluorescence of this compound at the excitation and emission wavelengths of your assay. - Ensure that the concentration of detection reagents (e.g., antibodies, substrates) is optimized. |
| Poor cell health or viability | The cells were passaged too many times, were over-confluent, or the seeding density was not optimal. | - Use cells with a low passage number and ensure they are in the logarithmic growth phase. - Optimize the cell seeding density to ensure they are healthy and responsive throughout the experiment. |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Calcium Influx Assay
This protocol outlines a method for determining the IC50 of this compound using a fluorescent calcium indicator in a cell line expressing recombinant GluN2C or GluN2D-containing NMDARs.
1. Cell Preparation:
- One day before the assay, seed HEK293 cells stably expressing the NMDAR subunits of interest (e.g., GluN1/GluN2D) into a black-walled, clear-bottom 96-well plate. The optimal seeding density should be determined beforehand to ensure a confluent monolayer on the day of the experiment.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution to create a range of concentrations. A common approach is to prepare intermediate dilutions in a separate plate, which will then be added to the cells. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 100 µM to 1 nM) and then narrow the range in subsequent experiments based on the initial results.
3. Calcium Indicator Loading:
- On the day of the assay, remove the culture medium from the cells.
- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Add the loading buffer to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.
4. Compound Incubation:
- After incubation with the calcium indicator, wash the cells with an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
- Add the different concentrations of this compound to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known NMDAR antagonist).
- Incubate the plate with the compound for a predetermined time to allow for binding to the receptor.
5. Measurement of Calcium Influx:
- Prepare an agonist solution containing a fixed concentration of glutamate and a co-agonist like glycine. The concentration of the agonists should be optimized to elicit a robust and reproducible calcium response.
- Using a fluorescence plate reader equipped with an injector, add the agonist solution to the wells.
- Measure the fluorescence intensity before and after the addition of the agonist. The readings should be taken kinetically to capture the peak of the calcium influx.
6. Data Analysis:
- Subtract the baseline fluorescence from the peak fluorescence for each well to determine the response.
- Normalize the data by setting the response in the vehicle-treated wells as 100% and the response in the wells with a saturating concentration of a known antagonist as 0%.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of this compound as a negative allosteric modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: DQP-997-74 Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using DQP-997-74 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (S)-(-)-2i, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It exhibits high selectivity for NMDARs containing the GluN2C and GluN2D subunits.[1][2] Its mechanism of action involves binding to an allosteric site on the receptor, which reduces the channel's response to the binding of the agonist glutamate.[2] This inhibitory action is time-dependent and enhanced in the presence of glutamate, suggesting it may be particularly effective at attenuating hypersynchronous neuronal activity.[2]
Q2: What are the recommended in vitro concentrations for this compound?
The effective concentration of this compound will vary depending on the experimental system and the specific NMDAR subunits present. Based on published data, concentrations in the nanomolar range are effective for inhibiting GluN2C and GluN2D-containing NMDARs, while micromolar concentrations are required to see effects on GluN2A and GluN2B-containing receptors.[1][2] Refer to the IC50 values in the data summary table for guidance.
Q3: Is this compound effective in vivo?
Yes, this compound has demonstrated efficacy in in vivo models. For instance, in a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, intraperitoneal (IP) administration of this compound significantly reduced the frequency and duration of seizures.[1][3] However, it is important to note that the compound has shown low brain penetration.[1]
Q4: How should I dissolve this compound for my experiments?
For in vivo studies, this compound has been dissolved in a vehicle of 50:50 PEG400/H2O for intraperitoneal (IP) injections and 5% N-methyl-2-pyrrolidine, 5% Solutol HS-15, and 90% saline for intravenous (IV) injections.[1] For in vitro experiments, a suitable stock solution in DMSO can be prepared and then diluted to the final concentration in the experimental buffer. Always check the final DMSO concentration to ensure it does not affect your preparation.
Data Presentation
This compound In Vitro Potency and Selectivity
| Receptor Subunit | IC50 (µM) | Selectivity vs. GluN2C | Selectivity vs. GluN2D |
| GluN2C | 0.069 | - | ~0.5-fold |
| GluN2D | 0.035 | ~2-fold | - |
| GluN2A | 5.2 | >75-fold | >148-fold |
| GluN2B | 16 | >231-fold | >457-fold |
| AMPA/Kainate | No effect | - | - |
| GluN1/GluN3 | No effect | - | - |
Data compiled from published studies.[1][2]
This compound In Vivo Antiepileptic Efficacy
| Dose (IP) | Effect on Seizure Activity in Tsc1+/- Mice |
| 14 mg/kg | Significant reduction in spontaneous electrographic seizures. Seizures were completely stopped in 50% of the mice tested.[3] |
| 28 mg/kg | Epileptic events stopped immediately with significant declines in seizure frequency, duration, and amplitude. Seizures were completely stopped in 80% of the mice tested.[3] |
This compound In Vivo Pharmacokinetics in C57Bl/6 Mice
| Administration Route | Dose | Cmax in Brain | Cmax in Plasma |
| Intraperitoneal (IP) | 10 mg/kg | 23 ng/g | Not Reported |
| Intravenous (IV) | 5 mg/kg | 14 ng/g (at 15 min) | 642 ng/mL (at 15 min) |
Data from a pharmacokinetic study in mice.[1]
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Cell Preparation: Use HEK293 cells transiently transfected with the appropriate NMDAR subunit cDNAs (e.g., GluN1/GluN2C, GluN1/GluN2D).
-
Recording Solution (Extracellular): A typical extracellular solution would be composed of (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, with pH adjusted to 7.4 with NaOH and osmolarity adjusted to ~320 mOsm.
-
Recording Solution (Intracellular): A standard intracellular solution would contain (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, 10 HEPES, with pH adjusted to 7.35 with CsOH and osmolarity at ~310 mOsm.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply agonists (e.g., glutamate and glycine) to elicit NMDAR-mediated currents.
-
Pre-incubate cells with this compound before co-application with agonists to assess its inhibitory effect on peak and steady-state currents.[1]
-
Compare current amplitudes before and after application of this compound to determine the extent of inhibition.
-
In Vivo Electrophysiology: Intracortical EEG Recordings
-
Animal Model: Utilize a relevant animal model, such as the Tsc1+/- mouse model of epilepsy.[3]
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant recording electrodes in the desired brain region (e.g., neocortical layers 2/3 and 4).[3]
-
Allow for a post-surgical recovery period.
-
-
Recording Procedure:
-
Perform baseline EEG recordings in head-restrained, awake animals to identify spontaneous electrographic seizures.[3]
-
Administer this compound via the desired route (e.g., IP injection).[1][3]
-
Continue EEG recordings post-administration to monitor changes in seizure frequency, duration, and amplitude.[3]
-
Visualizations
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
DQP-997-74 toxicity and safety precautions
Important Notice: There is currently a limited amount of publicly available information regarding the specific toxicity and detailed safety precautions for the research compound DQP-997-74. The following information is based on available research and supplier data. It is crucial for researchers to conduct their own risk assessments and implement appropriate safety measures based on the known pharmacology of the compound and in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as (S)-(-)-2i, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR), with high selectivity for subtypes containing the GluN2C and GluN2D subunits.[1] It functions by inhibiting the activity of these specific NMDARs.[1]
Q2: What are the potential research applications of this compound?
Given its selective inhibition of GluN2C/D-containing NMDARs, this compound is being investigated as a research tool for studying neurological disorders where these receptor subtypes are implicated, such as epilepsy.[1]
Q3: Is there a Material Safety Data Sheet (MSDS) available for this compound?
Q4: What are the recommended storage and handling precautions for this compound?
Based on supplier information, the following general precautions are recommended:
-
Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guide for Experimental Use
Issue 1: Inconsistent experimental results.
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: Ensure the compound is stored correctly and that stock solutions are not used beyond the recommended storage period.[2] Prepare fresh working solutions for each experiment.
Issue 2: Poor solubility in aqueous solutions.
-
Possible Cause: this compound may have limited solubility in aqueous buffers.
-
Troubleshooting Step: A supplier suggests a protocol for preparing a solution for in vivo use that includes DMSO, PEG300, Tween-80, and saline.[2] For in vitro assays, consider using a small amount of a suitable organic solvent like DMSO to dissolve the compound before diluting it in the final assay buffer. Always run a vehicle control to account for any effects of the solvent.
Quantitative Data
At present, there is no publicly available quantitative toxicity data for this compound, such as LD50 (median lethal dose) or detailed in vitro cytotoxicity data. The table below is provided as a template for researchers to populate as data becomes available.
| Toxicity Metric | Value | Species/Cell Line | Reference |
| LD50 (Oral) | Data not available | ||
| LD50 (Intravenous) | Data not available | ||
| IC50 (Cytotoxicity) | Data not available |
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound are not currently published. Researchers should refer to standard toxicology protocols for guidance. An example of a general workflow for in vitro cytotoxicity testing is provided below.
General Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound based on its known mechanism of action.
Caption: this compound's inhibitory action on NMDAR signaling.
References
Technical Support Center: DQP-997-74 for In Vivo Injection
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DQP-997-74 in in vivo injection experiments.
Overview
This compound is a selective negative allosteric modulator of N-methyl-d-aspartate receptors (NMDARs) containing GluN2C/D subunits.[1] Due to its limited aqueous solubility, careful preparation of a suitable vehicle is critical for successful in vivo administration. This guide addresses common challenges and provides detailed protocols for formulation and administration.
Data Summary
Quantitative data regarding the pharmacokinetic profile of this compound following intraperitoneal (IP) and intravenous (IV) injections in C57Bl/6 mice are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Administration Route | Dose (mg/kg) | Vehicle Composition | Cmax (Brain) | Cmax (Plasma) |
| Intraperitoneal (IP) | 10 | 50% PEG400 / 50% H₂O | ~23 ng/g | Not Reported |
| Intravenous (IV) | 5 | 5% N-methyl-2-pyrrolidine / 5% Solutol HS-15 / 90% Saline | ~14 ng/g | ~642 ng/mL |
Experimental Protocols
Detailed methodologies for the preparation of this compound formulations for in vivo injection are provided below.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is for a 10 mg/kg dose in a vehicle of 50:50 PEG400/H₂O.[1]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water for Injection
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Syringes and appropriate gauge needles for dosing
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound and the volume of PEG400 and sterile water required.
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add the calculated volume of PEG400.
-
Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved in the PEG400. This may take several minutes.
-
Aqueous Addition: Slowly add the sterile water to the PEG400-drug mixture while continuously vortexing. The slow addition is crucial to prevent precipitation of the compound.
-
Final Formulation: Once all the water has been added, continue to vortex for another 1-2 minutes to ensure a homogenous solution.
-
Administration: Use the final solution for IP injection immediately after preparation.
Protocol 2: Preparation of this compound for Intravenous (IV) Injection
This protocol is for a 5 mg/kg dose in a vehicle of 5% N-methyl-2-pyrrolidine (NMP), 5% Solutol HS-15, and 90% saline.[1]
Materials:
-
This compound
-
N-methyl-2-pyrrolidine (NMP)
-
Solutol HS-15
-
Sterile Saline (0.9% NaCl) for Injection
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Syringes and appropriate gauge needles for dosing
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed. Calculate the total mass of this compound and the respective volumes of NMP, Solutol HS-15, and saline.
-
Initial Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound in the calculated volume of NMP. Vortex until fully dissolved.
-
Addition of Solubilizer: Add the Solutol HS-15 to the NMP-drug mixture and vortex until a homogenous solution is formed.
-
Aqueous Addition: Slowly add the sterile saline to the organic mixture while continuously vortexing to prevent precipitation.
-
Final Formulation: After the complete addition of saline, vortex for an additional 1-2 minutes.
-
Administration: The formulation is now ready for IV injection. It is recommended to use it promptly after preparation.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.
Q1: My this compound formulation for IP injection is cloudy or has visible precipitate. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Order of Addition: Ensure that you are first completely dissolving the compound in PEG400 before adding the water.
-
Rate of Aqueous Addition: The water must be added slowly while vigorously vortexing. A rapid addition can cause the compound to crash out of solution.
-
Gentle Warming: You can try gently warming the PEG400/DQP-997-74 mixture to aid dissolution before adding water. Do not overheat, as this could degrade the compound.
-
Sonication: A brief sonication in a bath sonicator after the addition of water can sometimes help to re-dissolve fine precipitates.
Q2: The IV formulation of this compound seems viscous. Is this normal?
A2: The presence of Solutol HS-15 can increase the viscosity of the final solution. This is generally acceptable, but if you are having difficulty with injection, consider the following:
-
Needle Gauge: Ensure you are using an appropriate needle gauge for the viscosity of the fluid and the size of the animal's vein.
-
Dilution: If the concentration of this compound allows, you could consider a more dilute formulation, which will have a lower viscosity. However, be mindful of the total injection volume limits for the animal model.
Q3: Can I store the prepared this compound formulations for later use?
A3: It is highly recommended to prepare the formulations fresh on the day of the experiment. The stability of this compound in these specific vehicle formulations over time has not been extensively reported. Storing the solutions, especially those containing water, may lead to precipitation or degradation of the compound.
Q4: I am observing irritation at the injection site in my animals. What could be the cause?
A4: While the provided vehicles are generally used in preclinical studies, some animals may show sensitivity.
-
For IP injections: The use of a co-solvent like PEG400 can sometimes cause transient irritation. Ensure your injection technique is correct and that the volume is appropriate for the animal's size.
-
For IV injections: NMP and Solutol HS-15 can be irritants. Ensure the injection is performed slowly and correctly into the vein to minimize local concentration at the injection site. If irritation persists, you may need to explore alternative formulations, though this would require further optimization.
Q5: Why is the brain concentration of this compound so low?
A5: Published data indicates that this compound has poor brain penetration.[1] This is a known characteristic of the compound and should be taken into consideration when designing experiments and interpreting results.
Visualized Workflows and Pathways
Experimental Workflow for IP Formulation
References
Technical Support Center: DQP-997-74 Patch-Clamp Experiments
This technical support center provides troubleshooting guidance for researchers utilizing DQP-997-74 in patch-clamp experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issues with Gigaseal Formation
Q1: I'm having trouble forming a stable Giga-ohm seal when patching cells for my this compound experiment. What are the common causes and solutions?
A1: Difficulty in forming a gigaseal is a frequent issue in patch-clamp experiments. Here are some common causes and troubleshooting steps:
-
Pipette-related Issues:
-
Incorrect Pipette Resistance: The ideal pipette resistance is crucial for forming a good seal. For whole-cell recordings, a resistance of 3-7 MΩ is generally recommended.[1] Pipettes with resistance under 4 MΩ or over 8 MΩ can make sealing difficult.[1]
-
Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal. Ensure your intracellular solution is filtered (0.22 µm filter) and that you apply positive pressure as you approach the cell to keep the tip clean.[2]
-
Pipette Tip Geometry: The shape of the pipette tip, influenced by the puller settings, can affect sealing. Fire-polishing the pipette tip can create a smoother surface that facilitates sealing.
-
-
Cell Health and Preparation:
-
Unhealthy Cells: Only patch onto healthy-looking cells with smooth membranes. Unhealthy or damaged cells will not form a stable seal.
-
Cell Culture Density: If cells are too dense, it can be difficult to isolate a single cell for patching. Conversely, if they are too sparse, they may be less healthy.
-
-
Solutions and Environment:
-
Incorrect Osmolarity: A slight osmotic gradient between the internal and external solutions can aid in seal formation. Typically, the internal solution should have a slightly lower osmolarity than the external solution.
-
Vibrations: Ensure your anti-vibration table is functioning correctly and that there are no external sources of vibration (e.g., fans, pumps).
-
-
Technique:
-
Insufficient Positive Pressure: Not applying enough positive pressure when approaching the cell can lead to debris adhering to the tip.
-
Inadequate Negative Pressure: Once in contact with the cell, gentle and steady negative pressure is required to form the seal. Sometimes, setting the holding potential to -60 to -70 mV can facilitate the process.[1]
-
Problems with Whole-Cell Configuration and Stability
Q2: I've successfully formed a gigaseal, but I'm struggling to break into the whole-cell configuration, or the patch is not stable after break-in.
A2: Transitioning to and maintaining a stable whole-cell configuration can be challenging. Here are some potential solutions:
-
Difficulty Breaking In:
-
High Pipette Resistance: Pipettes with higher resistance (>8 MΩ) have smaller openings, making it harder to rupture the membrane.[1] Consider using a pipette with a slightly lower resistance.
-
Insufficient Suction: Brief, strong pulses of suction are often needed to break the membrane. If mouth suction is insufficient, the "zap" function on the amplifier can be used to deliver a short electrical pulse to facilitate membrane rupture.[1]
-
-
Unstable Recordings (Rundown of Currents):
-
High Access Resistance: After breaking in, the access resistance should be low and stable (ideally < 25 MΩ).[1] A high or increasing access resistance can indicate a poor patch or that the cell is resealing.
-
Current Rundown: NMDA receptor currents can exhibit "rundown" over time, where the current amplitude gradually decreases.[3] This is not necessarily due to a poor seal but can be an intrinsic property of the receptors. Including ATP (e.g., 4 mM Mg-ATP) in your intracellular solution can help prevent rundown, suggesting a role for phosphorylation in maintaining receptor activity.[3]
-
Cell Viability: A gradual increase in leak current and changes in membrane potential can indicate that the cell is dying. This can be due to the dialysis of essential cellular components by the pipette solution.
-
Issues Specific to this compound and NMDA Receptor Recordings
Q3: I'm not seeing the expected effect of this compound on NMDA receptor currents, or the currents are behaving unexpectedly.
A3: this compound is a selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Here are some specific considerations for your experiments:
-
Cell Type and Receptor Expression:
-
Confirm GluN2C/2D Expression: this compound will only have an effect on cells expressing NMDA receptors containing the GluN2C or GluN2D subunits. Ensure that the cell line or neuron type you are using expresses these subunits. For example, in the hippocampus and cerebral cortex of adult brains, GluN2C and GluN2D are primarily expressed in interneurons, not pyramidal neurons.[4]
-
Recombinant Expression Systems: When using expression systems like Xenopus oocytes or HEK293 cells, confirm the successful co-expression of GluN1 with the desired GluN2C or GluN2D subunits.
-
-
Experimental Conditions for NMDA Receptor Recordings:
-
Magnesium Block: NMDA receptors are subject to a voltage-dependent block by extracellular magnesium ions (Mg²⁺) at hyperpolarized membrane potentials.[2][5] To record NMDA receptor currents, you typically need to depolarize the cell (e.g., to a holding potential of -25 to -35 mV) or use a low-magnesium or magnesium-free external solution.[2]
-
Agonist and Co-agonist Application: Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6][7] Ensure that your external solution contains adequate concentrations of both agonists.
-
Isolation of NMDA Currents: To isolate NMDA receptor-mediated currents, it's common to block AMPA and kainate receptors using antagonists like CNQX or NBQX.[8]
-
-
This compound Application:
-
Solubility and Stability: Ensure that this compound is fully dissolved in your external solution and is stable under your experimental conditions. It is important to verify the final concentration of the compound applied to the cells.
-
Use-Dependency: Some NMDA receptor modulators exhibit use-dependency, meaning their blocking effect is enhanced with repeated receptor activation. Consider applying this compound during repeated applications of glutamate/glycine.
-
Q4: My NMDA receptor currents are very small or absent.
A4: Several factors can contribute to small or absent NMDA receptor currents:
-
Low Receptor Expression: The cells you are recording from may have a low density of NMDA receptors.
-
Incomplete Magnesium Block Removal: If you are not sufficiently depolarizing the cell or if your external solution contains too much magnesium, the magnesium block may not be fully relieved.
-
Agonist Concentration: The concentrations of glutamate and glycine may be too low to elicit a robust response.
-
Desensitization: NMDA receptors can undergo desensitization, where the current decreases despite the continued presence of agonists.[9] This can be influenced by the specific agonists used and their concentrations.[9]
-
Dissociation of Synapses: In cultured neurons, the dissociation process can sometimes strip away excitatory synapses, leading to a loss of functional NMDA receptors at synaptic sites.[8]
Quantitative Data Summary
For successful patch-clamp experiments, it is crucial to monitor several key parameters. The following tables provide typical values for whole-cell patch-clamp recordings.
Table 1: Pipette and Seal Parameters
| Parameter | Typical Range | Notes |
| Pipette Resistance | 3 - 7 MΩ | Optimal for whole-cell recordings.[1] |
| Seal Resistance | > 1 GΩ | A "gigaseal" is essential for low-noise recordings. |
| Access Resistance | < 25 MΩ | Should be stable throughout the recording.[1] |
Table 2: Typical Electrophysiological Parameters for NMDA Receptor Recordings
| Parameter | Typical Value/Range | Notes |
| Holding Potential (to remove Mg²⁺ block) | -25 to -35 mV | In the presence of physiological Mg²⁺.[2] |
| Holding Potential (to study Mg²⁺ block) | -80 to -70 mV | NMDA currents will be significantly blocked.[2] |
| External [Mg²⁺] | 0 - 1.2 mM | Lower concentrations reduce the voltage-dependent block.[10] |
| External [Glutamate] | 1 mM | A common concentration for eliciting maximal responses.[11] |
| External [Glycine] | 10 - 100 µM | Co-agonist required for NMDA receptor activation.[11][12] |
| ATP in Internal Solution | 4 mM | Can help prevent current rundown.[3] |
Experimental Protocols & Methodologies
A generalized protocol for whole-cell patch-clamp recording of NMDA receptor currents to test the effect of this compound is provided below.
1. Solution Preparation:
-
External (Bath) Solution: Containing (in mM): 150 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 0.1 EDTA, 0.1 glycine, and a low concentration of MgCl₂ (e.g., 0.1 mM) to minimize but not completely abolish the Mg²⁺ block. The pH should be adjusted to 7.2.[11]
-
Internal (Pipette) Solution: Containing (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.3.[13] Cesium is used to block potassium channels.
-
Agonist Solution: External solution supplemented with 1 mM glutamate.[11]
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration in the external solution.
2. Cell Preparation:
-
Prepare your cells (cultured neurons, brain slices, or transfected HEK293 cells) and place them in the recording chamber on the microscope stage.
3. Patching and Recording:
-
Pull glass pipettes to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Apply positive pressure and lower the pipette into the bath.
-
Approach a healthy cell and form a gigaseal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a depolarized potential (e.g., -30 mV) to relieve the Mg²⁺ block.
-
Apply the agonist solution to elicit NMDA receptor currents.
-
After obtaining a stable baseline response, co-apply the this compound solution with the agonist solution to observe its inhibitory effect.
Visualizations
Signaling Pathways and Workflows
Caption: Activation pathway of the NMDA receptor and the inhibitory action of this compound.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rundown of NMDA-receptor mediated currents is resistant to lowering intracellular [Ca2+] and is prevented by ATP in rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
DQP-997-74 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions regarding DQP-997-74, with a focus on addressing potential batch-to-batch variability to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR), with high selectivity for subunits GluN2C and GluN2D.[1] It functions by binding to an allosteric site on the receptor, thereby reducing the channel's opening probability in the presence of the agonists glutamate and glycine. This inhibitory action can attenuate hypersynchronous neuronal activity, making it a valuable tool for research into neurological disorders like epilepsy.[1]
Q2: We are observing different levels of efficacy between two lots of this compound. What could be the cause?
Batch-to-batch variability is a known challenge in the pharmaceutical and research compound industry.[2][3] Variations in the manufacturing process, purity levels, or the presence of trace impurities can lead to discrepancies in the compound's performance. It is crucial to implement a holistic management approach to minimize this variability, including process optimization and raw material characterization.[3] We recommend performing a side-by-side comparison of the new and old batches using a standardized experimental protocol.
Q3: How can we mitigate the impact of batch-to-batch variability in our experiments?
To minimize the impact of variability, we recommend the following:
-
Aliquot and Store Properly: Upon receipt, aliquot the compound into single-use vials and store them at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Perform Quality Control Checks: Before starting a large-scale experiment with a new batch, perform a small-scale validation experiment to compare its activity with a previous, trusted batch.
-
Standardize Protocols: Ensure that all experimental parameters, including cell density, incubation times, and reagent concentrations, are kept consistent.
-
Use Internal Controls: Always include positive and negative controls in your experiments to provide a baseline for comparison.
Troubleshooting Guide
Issue: Reduced or no activity of a new batch of this compound.
If you observe a significant drop in the inhibitory activity of a new lot of this compound, please follow this troubleshooting workflow:
Data Presentation: Example Quality Control Parameters
While specific data for this compound batch variability is not publicly available, the table below illustrates typical quality control parameters that should be consistent between batches of a research compound.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 99.2% | > 98% |
| Identity (by ¹H-NMR) | Conforms | Conforms | Conforms to structure |
| Mass (by LC-MS) | 459.18 (M+H)⁺ | 459.20 (M+H)⁺ | ± 0.2 Da of theoretical |
| IC₅₀ (GluN2C) | 65 nM | 75 nM | Within 2-fold of reference |
Experimental Protocols
Standardized Cell-Based Assay for this compound Activity
This protocol describes a calcium influx assay using a fluorescence-based plate reader to measure the inhibitory effect of this compound on NMDA receptors.
Materials:
-
HEK293 cells stably co-expressing GluN1 and GluN2C subunits.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, 2.5 mM CaCl₂, and 0.5 mM MgCl₂.
-
Fluo-4 AM calcium indicator dye.
-
This compound (from different batches).
-
NMDA and Glycine (co-agonists).
-
MK-801 (positive control inhibitor).
Procedure:
-
Cell Plating: Seed the HEK293-GluN1/GluN2C cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM (4 µM) for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound from different batches in Assay Buffer.
-
Compound Incubation: Wash the cells twice with Assay Buffer to remove excess dye. Add the this compound dilutions and controls to the respective wells and incubate for 15 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a solution of NMDA (100 µM) and Glycine (10 µM) to all wells to stimulate the receptors.
-
Data Acquisition: Measure the fluorescence intensity every 2 seconds for 3 minutes.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ for each batch.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound on the NMDA receptor.
References
- 1. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaether.com [zaether.com]
Validation & Comparative
A Comparative Guide to DQP-997-74 and Other GluN2C/D Subunit-Selective NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DQP-997-74 with other antagonists targeting the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies in neuroscience and drug discovery.
Introduction to GluN2C/D Antagonism
NMDA receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system.[1][2][3][4] These receptors are tetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1][2][3][4] The GluN2 subunit composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. GluN2C and GluN2D subunits are of particular interest due to their restricted expression patterns in the brain and their implication in various neurological disorders, including epilepsy and schizophrenia. The development of subunit-selective antagonists is a key strategy for dissecting the physiological roles of these specific receptor subtypes and for developing novel therapeutics with improved side-effect profiles.
This guide focuses on the dihydroquinoline–pyrazoline (DQP) series of compounds, with a primary focus on this compound, and compares its performance with its precursors and another class of GluN2C/D antagonists.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound and other relevant GluN2C/D antagonists. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | GluN1/GluN2A IC50 (µM) | GluN1/GluN2B IC50 (µM) | GluN1/GluN2C IC50 (µM) | GluN1/GluN2D IC50 (µM) | Selectivity for GluN2C vs. GluN2A | Selectivity for GluN2D vs. GluN2A | Selectivity for GluN2C vs. GluN2B | Selectivity for GluN2D vs. GluN2B | Reference |
| This compound | 5.2 | 16 | 0.069 | 0.035 | ~75-fold | ~148-fold | ~232-fold | ~457-fold | [5][6] |
| DQP-26 (2a) | >10 | >10 | 0.77 | 0.44 | >13-fold | >22-fold | >13-fold | >22-fold | [5] |
| DQP-1105 | >30 | >30 | 7.0 | 2.7 | >4-fold | >11-fold | >4-fold | >11-fold | [7] |
| Compound | GluN1/GluN2A Ki (µM) | GluN1/GluN2B Ki (µM) | GluN1/GluN2C Ki (µM) | GluN1/GluN2D Ki (µM) | Selectivity for GluN2C vs. GluN2A | Selectivity for GluN2D vs. GluN2A | Selectivity for GluN2C vs. GluN2B | Selectivity for GluN2D vs. GluN2B | Reference |
| PPDA | 0.55 | 0.31 | 0.096 | 0.125 | ~5.7-fold | ~4.4-fold | ~3.2-fold | ~2.5-fold | [1] |
In Vivo Efficacy of this compound in a Model of Epilepsy
This compound has demonstrated significant anti-seizure effects in a murine model of tuberous sclerosis complex (TSC), a genetic disorder often associated with epilepsy and characterized by upregulation of the GluN2C subunit.[5][6]
| Compound | Animal Model | Doses Administered (IP) | Key Findings | Reference |
| This compound | Tsc1+/- mouse model of TSC-induced epilepsy | 7 mg/kg, 14 mg/kg, 28 mg/kg | Dose-dependent reduction in seizure frequency. At 28 mg/kg, a significant diminution of seizure frequency, duration, and amplitude was observed, with 4 out of 5 mice becoming seizure-free. | [5][8] |
Mechanism of Action
The DQP series of compounds, including this compound, act as noncompetitive negative allosteric modulators (NAMs) of the NMDA receptor.[5][7] This means they do not compete with the binding of the agonists glutamate or glycine. Instead, they bind to a distinct site on the receptor to inhibit its function. This mechanism is voltage-independent.[7]
In contrast, PPDA is a competitive antagonist at the glutamate binding site of the GluN2 subunit.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for antagonist screening.
Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.
Caption: Experimental workflow for screening and validating GluN2C/D antagonists.
Experimental Protocols
In Vitro Potency and Selectivity Determination
1. Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a gold standard for characterizing the pharmacology of ion channels.
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding human or rat GluN1 and one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). Oocytes are then incubated for 24-72 hours to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is held at a negative potential (e.g., -40 mV to -70 mV).
-
Compound Application: A baseline response is established by applying a solution containing glutamate and glycine to activate the NMDA receptors. Subsequently, the antagonist compound is co-applied with the agonists at various concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured. Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a logistical equation.
2. Calcium Imaging in HEK293 Cells
This is a higher-throughput method suitable for primary screening.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with plasmids encoding the NMDA receptor subunits of interest (e.g., GluN1 and GluN2C or GluN2D).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: The cells are placed in a microplate reader. A baseline fluorescence is recorded, after which the antagonist compound is added. Subsequently, glutamate and glycine are added to stimulate the NMDA receptors, leading to calcium influx and an increase in fluorescence.
-
Data Analysis: The change in fluorescence intensity upon agonist application in the presence and absence of the antagonist is measured. This allows for the determination of the antagonist's inhibitory activity and the calculation of IC50 values.
In Vivo Anti-Seizure Activity Assessment
Tsc1+/- Mouse Model of Tuberous Sclerosis Complex-Induced Epilepsy
-
Animal Model: Heterozygous Tsc1 (Tsc1+/-) mice, which spontaneously develop seizures, are used.
-
Surgical Implantation: At a specific postnatal age (e.g., P12-P13), mice are anesthetized, and cortical electroencephalography (EEG) electrodes are implanted to monitor brain activity.
-
Baseline EEG Recording: After a recovery period, baseline EEG recordings are taken to establish the pre-treatment seizure frequency for each animal.
-
Drug Administration: this compound or a vehicle control is administered via intraperitoneal (IP) injection at various doses.
-
Post-Treatment EEG Recording: EEG is continuously recorded for several hours post-injection to monitor changes in seizure activity.
-
Data Analysis: The frequency, duration, and amplitude of seizures before and after drug administration are quantified and compared to determine the efficacy of the compound.
Conclusion
This compound emerges as a highly potent and selective antagonist for GluN2C and GluN2D-containing NMDA receptors, demonstrating significant advantages over its predecessors in the DQP series in terms of both potency and selectivity. When compared to other classes of antagonists such as PPDA, this compound exhibits a distinct noncompetitive mechanism of action and a superior selectivity profile. Its demonstrated in vivo efficacy in a relevant disease model underscores its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics for neurological disorders characterized by GluN2C/D dysfunction. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between NMDA receptors and mGlu5 receptors expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of antidepressants on NMDA-induced currents in Xenopus oocytes injected with rat brain RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
A Comparative Guide to the Selectivity of DQP-997-74 and Other Modulators for GluN2A and GluN2B Subunits of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NMDA receptor modulator DQP-997-74 with other notable compounds, focusing on their selectivity for the GluN2A and GluN2B subunits. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.
N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors, are crucial for synaptic plasticity and neuronal communication. The subunit composition of these receptors, particularly the type of GluN2 subunit (A-D), dictates their physiological and pharmacological properties. Consequently, developing subtype-selective modulators is a key strategy in neuroscience research and for the therapeutic intervention in various neurological and psychiatric disorders.
Quantitative Comparison of NMDA Receptor Modulator Selectivity
The following table summarizes the in vitro activity of this compound and other selected compounds against different NMDA receptor subunits. The data, presented as IC50 values, highlight the varying degrees of selectivity these modulators exhibit.
| Compound | GluN2A IC50 (µM) | GluN2B IC50 (µM) | GluN2C IC50 (µM) | GluN2D IC50 (µM) | Primary Selectivity |
| This compound | 5.2[1][2] | 16[1][2] | 0.069[1][2] | 0.035[1][2] | GluN2C/GluN2D |
| DQP-1105 | >75 | >75 | 7.0 | 2.7 | GluN2C/GluN2D |
| Ifenprodil | - | 0.223[3] | - | - | GluN2B |
| Ro 25-6981 | 52[4][5][6] | 0.009[4][5][6] | - | - | GluN2B |
| CP-101,606 | Insensitive (>3µM)[7] | 0.061[7] | - | - | GluN2B |
| NVP-AAM077 | ~0.068 | ~4.0 | - | - | GluN2A |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for these compounds predominantly relies on electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for expressing and characterizing ion channels, including NMDA receptors.
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular membrane is enzymatically removed using collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D). The typical ratio of GluN1 to GluN2 cRNA is 1:1 or 1:2 to ensure the formation of functional heteromeric receptors. Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4).
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 mV to -70 mV).
-
NMDA receptor-mediated currents are evoked by applying a solution containing glutamate and glycine (co-agonists).
-
To determine the IC50 value, the compound of interest is co-applied with the agonists at varying concentrations. The inhibition of the peak current response is measured and plotted against the compound concentration to calculate the IC50.
-
Whole-Cell Patch-Clamp Recording in HEK293 Cells
This method allows for the recording of ionic currents from a single cell with high resolution.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific NMDA receptor subunits. A marker protein like GFP is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording:
-
A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl2, pH 7.4).
-
A glass micropipette with a fine tip is filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2) and brought into contact with a single transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
NMDA receptor currents are elicited by rapid application of glutamate and glycine.
-
The IC50 is determined by applying the test compound at various concentrations along with the agonists and measuring the resulting inhibition of the current.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a typical experimental workflow.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline-Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 6. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 7. Distinct functional and pharmacological properties of triheteromeric GluN1/GluN2A/GluN2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating DQP-997-74 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DQP-997-74 has emerged as a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[1][2][3] Its selectivity for these specific subunits, which are less ubiquitously expressed in the brain than GluN2A and GluN2B, presents a promising therapeutic window for neurological disorders such as epilepsy, without the side effects associated with broad NMDAR antagonism.[2][3] In a murine model of tuberous sclerosis complex (TSC)-induced epilepsy, this compound has demonstrated significant efficacy in reducing seizure frequency, providing strong evidence of its potential therapeutic utility and implicitly, its engagement with the intended target in a living system.[2]
However, for rigorous drug development, direct and quantitative evidence of in vivo target engagement is paramount. This guide provides a comparative overview of established and potential methodologies for validating the in vivo target engagement of this compound, drawing comparisons with its earlier analog, DQP-1105, and other well-characterized NMDAR modulators.
Comparative Overview of NMDAR Modulators
To contextualize the validation of this compound, it is useful to compare its profile with other relevant compounds.
| Compound | Target | Mechanism | Selectivity | Known In Vivo Efficacy |
| This compound | GluN2C/D-containing NMDARs | Negative Allosteric Modulator (NAM) | High (>100-fold for GluN2C and >300-fold for GluN2D over GluN2A/B)[1][2][3] | Reduced seizures in a mouse model of epilepsy[1][2] |
| DQP-1105 | GluN2C/D-containing NMDARs | Negative Allosteric Modulator (NAM) | Moderate (~50-fold for GluN2D over GluN2A/B)[4][5][6] | Diminished seizure burden in a mouse model of epilepsy[7] |
| Memantine | NMDARs | Uncompetitive channel blocker | Low, but with some voltage-dependency | Used in the treatment of Alzheimer's disease[8][9] |
| Ketamine | NMDARs | Uncompetitive channel blocker | Non-selective | Rapid-acting antidepressant[10] |
Methodologies for In Vivo Target Engagement Validation
Validating that a drug binds to its intended target in a living organism is a critical step in drug discovery.[11] Several methodologies can be employed to confirm and quantify target engagement in vivo.
Positron Emission Tomography (PET) Imaging
PET imaging is a powerful non-invasive technique to visualize and quantify receptor occupancy in the living brain.[12] A radiolabeled tracer that binds to the target of interest is administered, and its displacement by the drug candidate is measured.
Experimental Protocol for this compound:
-
Radioligand Development: A suitable PET radioligand selective for GluN2C/D subunits would need to be developed and validated. This would likely be a derivative of this compound labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F).
-
Animal Model: Preclinical studies would be conducted in appropriate animal models, such as rodents or non-human primates.
-
Baseline Scan: A baseline PET scan is performed following the administration of the radioligand alone to determine its baseline binding potential in various brain regions.
-
This compound Administration: Animals are treated with a range of doses of this compound.
-
Post-treatment Scan: A second PET scan is performed after this compound administration.
-
Data Analysis: The reduction in radioligand binding in the post-treatment scan compared to the baseline scan is used to calculate the percentage of receptor occupancy at different doses of this compound.
Comparison with Other Compounds:
-
DQP-1105: A similar PET imaging strategy could be employed for DQP-1105 to compare its receptor occupancy profile with that of this compound.
-
Other NMDAR Modulators: PET radioligands have been developed for other NMDAR subunits, such as those targeting the GluN2B subunit, demonstrating the feasibility of this approach for NMDARs.[13]
References
- 1. In vivo evidence for functional NMDA receptor blockade by memantine in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. [18F]FDG-PET as an imaging biomarker to NMDA receptor antagonist-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine: Updating a rare success story in pro-cognitive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Medicinal Chemistry of Memantine Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. afsp.org [afsp.org]
- 12. PET and SPECT imaging of the NMDA receptor system: an overview of radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-in-Humans Brain PET Imaging of the GluN2B-Containing N-methyl-d-aspartate Receptor with (R)-11C-Me-NB1 - PMC [pmc.ncbi.nlm.nih.gov]
DQP-997-74: A Comparative Analysis of its Efficacy in Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DQP-997-74, a selective negative allosteric modulator (NAM) of GluN2C/D-containing N-methyl-D-aspartate (NMDA) receptors, with other notable NMDA receptor antagonists. The information is curated for researchers and professionals in the field of neuroscience and drug development, with a focus on objective data and experimental evidence.
Executive Summary
This compound has emerged as a potent and highly selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.[1] This selectivity suggests a potential for targeted therapeutic interventions in neurological disorders where these specific subunits are implicated, such as epilepsy.[1][2] Preclinical evidence demonstrates its efficacy in reducing seizure activity in animal models. This guide will delve into the quantitative data supporting the efficacy of this compound, compare its profile to less selective NMDA receptor modulators like ketamine and the GluN2B-selective antagonist ifenprodil, and provide detailed experimental protocols for key assays.
Comparative Efficacy of this compound and Alternatives
Direct comparative studies of this compound against other NMDA receptor antagonists in the same experimental models are limited in the publicly available literature. The following tables summarize the available quantitative data for this compound and provide context with data on ifenprodil and ketamine, highlighting their different subunit selectivities and mechanisms of action.
Table 1: In Vitro Efficacy of NMDA Receptor Antagonists
| Compound | Target Subunit(s) | IC50 (µM) | Cell Type | Reference |
| This compound | GluN2C | 0.069 | HEK cells | [1] |
| GluN2D | 0.035 | HEK cells | [1] | |
| GluN2A | 5.2 | HEK cells | [1] | |
| GluN2B | 16 | HEK cells | [1] | |
| Ifenprodil | GluN2B | Varies (subtype-dependent) | Human brain tissue | [3][4][5] |
| Ketamine | Non-selective channel blocker | Varies (voltage-dependent) | Various | [6] |
Table 2: In Vivo Efficacy in a Mouse Model of Epilepsy (Tuberous Sclerosis Complex)
| Compound | Dosage | Effect on Seizure Frequency | Animal Model | Reference |
| This compound | 14 mg/kg (IP) | Significant reduction | Tsc1+/- mouse | [2] |
| 28 mg/kg (IP) | Seizures stopped immediately in most animals | Tsc1+/- mouse | [2] | |
| Ketamine | 58 mg/kg (ED50) | Effective control of prolonged status epilepticus | Rat model | [7] |
Differential Effects on Neuronal Cell Types
The distinct expression patterns of NMDA receptor subunits across different neuronal populations form the basis for the cell-type specific effects of selective antagonists.
-
This compound's Predicted Impact: The target subunits of this compound, GluN2C and GluN2D, are preferentially expressed in specific neuronal populations. Notably, GluN2D is enriched in parvalbumin (PV)-positive fast-spiking interneurons in the hippocampus and cortex, while its expression in pyramidal neurons decreases with development.[8] GluN2C is also found in certain interneurons and glial cells.[9][10] This suggests that this compound would primarily modulate the activity of these interneurons. By inhibiting these interneurons, this compound could lead to a disinhibition of pyramidal neurons, a mechanism hypothesized to contribute to its anti-epileptic effects.
-
Ifenprodil's Impact: As a GluN2B-selective antagonist, ifenprodil's effects are dependent on the expression of this subunit. Studies have shown that ifenprodil can decrease the excitability of neocortical pyramidal neurons in brain tissue from patients with epilepsy.[3][4][5]
-
Ketamine's Impact: Being a non-selective NMDA receptor channel blocker, ketamine affects a broad range of neurons. Research indicates that subanesthetic doses of ketamine preferentially inhibit interneurons, particularly fast-spiking interneurons, leading to a disinhibition of pyramidal neurons and an increase in their firing rate.[11][12][13] However, other studies suggest that ketamine can also have a direct inhibitory effect on pyramidal neurons.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of NMDA Receptor Antagonism.
Caption: Whole-Cell Electrophysiology Workflow.
Caption: In Vivo EEG Recording Workflow.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives on NMDA receptor currents in a controlled in vitro system.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
- Recordings are performed 24-48 hours post-transfection.
- The standard whole-cell patch-clamp technique is used.
- External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, and 10 glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.35 with CsOH.
- Cells are voltage-clamped at -70 mV.
3. Drug Application and Data Acquisition:
- NMDA receptor-mediated currents are evoked by rapid application of a solution containing 1 mM NMDA and 100 µM glycine.
- A baseline current is established.
- This compound or an alternative compound is then co-applied with the agonists at varying concentrations.
- The peak current amplitude in the presence of the antagonist is measured and normalized to the baseline current.
- Data are fitted to a Hill equation to determine the IC50 value.
In Vivo Electroencephalography (EEG) in a Mouse Model of Epilepsy
Objective: To assess the in vivo efficacy of this compound in reducing seizure activity in a relevant animal model.
1. Animal Model and Surgical Preparation:
- A suitable genetic or chemically-induced mouse model of epilepsy is used (e.g., Tsc1+/- mice for tuberous sclerosis complex).
- Mice are anesthetized, and the scalp is incised to expose the skull.
- Small burr holes are drilled over the cortical regions of interest.
- EEG electrodes (e.g., stainless steel wires) are implanted into the cortex, and a reference electrode is placed over a non-cortical area (e.g., the cerebellum).
- The electrode assembly is secured to the skull with dental cement.
- Animals are allowed to recover for a minimum of 24 hours.
2. EEG Recording and Drug Administration:
- Mice are placed in a recording chamber and connected to the EEG acquisition system.
- A baseline period of EEG is recorded to establish the pre-drug seizure frequency, duration, and amplitude.
- This compound is administered via intraperitoneal (IP) injection at the desired dose (e.g., 14 mg/kg or 28 mg/kg).
- EEG is continuously recorded for several hours post-injection.
3. Data Analysis:
- EEG recordings are visually inspected and analyzed to identify and quantify seizure events.
- The frequency, duration, and amplitude of seizures before and after drug administration are compared using appropriate statistical tests.
Conclusion
This compound represents a significant advancement in the development of subtype-selective NMDA receptor modulators. Its high potency and selectivity for GluN2C/D-containing receptors, coupled with demonstrated in vivo efficacy in a model of epilepsy, make it a valuable tool for neuroscience research and a promising candidate for further therapeutic development. While direct comparative data with other NMDA receptor antagonists is still emerging, its distinct pharmacological profile suggests a potential for a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective antagonists like ketamine. Further research is warranted to fully elucidate its efficacy in different neuronal cell types and to directly compare its performance against other modulators in various preclinical models of neurological and psychiatric disorders.
References
- 1. The role of glutamatergic inputs onto parvalbumin-positive interneurons: relevance for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-epileptic effect of ifenprodil on neocortical pyramidal neurons in patients with malformations of cortical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-epileptic effect of ifenprodil on neocortical pyramidal neurons in patients with malformations of cortical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway-specific contribution of parvalbumin interneuron NMDARs to synaptic currents and thalamocortical feedforward inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Ketamine and Midazolam as First-Line Anesthetic Infusions for Pediatric Status Epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parvalbumin-Positive Inhibitory Interneurons Oppose Propagation But Favor Generation of Focal Epileptiform Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine: Pro or antiepileptic agent? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ketamine triggers a switch in excitatory neuronal activity across neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Low Doses of Ketamine on Pyramidal Neurons in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DQP-997-74: A Novel GluN2C/D-Selective NMDAR Modulator
This guide provides a detailed comparison of the experimental results for DQP-997-74, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate receptor (NMDAR), with a focus on its reproducibility and performance against alternative compounds. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound for neurological disorder research.
I. In Vitro NMDAR Activity and Selectivity
This compound has been characterized as a potent and selective inhibitor of NMDARs containing the GluN2C and GluN2D subunits. Its performance, as measured by IC50 values, has been compared to its parent compound, (S)-2a (also known as DQP-26), demonstrating a significant improvement in potency.
Table 1: In Vitro NMDAR Activity and Selectivity Profile of this compound and a Comparator Compound
| Compound | GluN1/GluN2A IC50 (μM) | GluN1/GluN2B IC50 (μM) | GluN1/GluN2C IC50 (μM) | GluN1/GluN2D IC50 (μM) |
| This compound ((S)-(−)-2i) | 5.2 | 16 | 0.069 | 0.035 |
| (S)-2a (DQP-26) | - | - | - | 0.175 (5-fold less potent than this compound) |
Data for (S)-2a were reproduced from a previous study for comparison.
The data indicates that this compound exhibits over 100-fold selectivity for GluN2C and over 300-fold selectivity for GluN2D-containing NMDARs compared to GluN2A and GluN2B-containing receptors. Furthermore, this compound showed no significant effects on AMPA or kainate receptors.
II. Mechanism of Action
This compound functions as a negative allosteric modulator, and its inhibitory action is enhanced in the presence of the agonist glutamate. This suggests that this compound binds to a site on the receptor that is distinct from the agonist binding site and that its affinity is increased when the receptor is in an activated state. This glutamate-dependent inhibition could be particularly effective in attenuating the hypersynchronous neuronal activity associated with conditions like epilepsy. The mechanism involves a reduction in the peak current response, indicating that the inhibitor can bind to the receptor even in the absence of glutamate.
A Comparative Guide to NMDAR Inhibitors: DQP-997-74 vs. Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable N-methyl-D-aspartate receptor (NMDAR) inhibitors: the experimental compound DQP-997-74 and the clinically approved drug memantine. The following sections objectively evaluate their mechanisms of action, subunit selectivity, and potency, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Memantine |
| Primary Mechanism | Negative Allosteric Modulator (NAM) | Uncompetitive Open-Channel Blocker |
| Voltage Dependence | Voltage-independent | Strongly voltage-dependent |
| Subunit Selectivity | High selectivity for GluN2C/2D subunits | Weak to no subunit selectivity |
| Potency (IC50) | Nanomolar range for GluN2C/2D | Micromolar range for all subunits |
| Clinical Status | Preclinical research compound | FDA-approved for Alzheimer's disease |
Mechanism of Action and NMDAR Signaling
NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication. Their overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. Both this compound and memantine inhibit NMDAR activity, but through distinct mechanisms.
This compound acts as a negative allosteric modulator (NAM) , binding to a site on the receptor distinct from the agonist binding site to reduce the receptor's response to glutamate.[1][2][3] This inhibition is voltage-independent , meaning its blocking effect is not influenced by the neuron's membrane potential.[4][5][6]
Memantine, in contrast, is an uncompetitive open-channel blocker .[1][3] It enters and blocks the NMDAR ion channel only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the channel opens. Its blocking action is strongly voltage-dependent , similar to the endogenous channel blocker magnesium (Mg2+). At resting membrane potentials, the channel is blocked by Mg2+, and memantine has little effect. During prolonged depolarization, as seen in pathological conditions, Mg2+ is expelled, allowing memantine to enter and block the excessive ion flow.[1][3][7]
Quantitative Comparison of Inhibitory Potency
The most striking difference between this compound and memantine lies in their subunit selectivity and potency. This compound is a highly selective and potent inhibitor of GluN2C- and GluN2D-containing NMDARs, with significantly lower activity at GluN2A and GluN2B subunits.[1][2][3] Memantine, however, shows only weak selectivity, with similar potency across all major GluN2 subunits, particularly in the absence of extracellular magnesium.[8][9]
| NMDAR Subunit | This compound IC50 (µM) | Memantine IC50 (µM) (in 0 Mg²⁺) |
| GluN1/GluN2A | 5.2[1][2][3] | ~0.5 - 1.0[8][9] |
| GluN1/GluN2B | 16[1][2][3] | ~0.5 - 1.0[8][9] |
| GluN1/GluN2C | 0.069[1][2][3] | ~0.5 - 1.0[8][9] |
| GluN1/GluN2D | 0.035[1][2][3] | ~0.5 - 1.0[8][9] |
IC50 values represent the concentration of the inhibitor required to block 50% of the receptor's response.
Experimental Protocols
The characterization of NMDAR inhibitors like this compound and memantine typically involves electrophysiological techniques to measure ion channel function. The two primary methods are Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes and Whole-Cell Patch Clamp recordings from mammalian cell lines (e.g., HEK293 cells) or primary neurons.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a robust system for studying the pharmacology of ion channels expressed from injected cRNA.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific GluN1 and GluN2 subunits of the NMDAR to be studied.
-
Expression: Oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Data Acquisition: The receptor is activated by perfusing the chamber with a solution containing glutamate and glycine. The resulting inward current is recorded.
-
Inhibitor Testing: The process is repeated with the co-application of varying concentrations of the inhibitor (this compound or memantine) to determine the concentration-dependent block.
-
Analysis: The recorded currents are analyzed to calculate the IC50 value for each inhibitor on the specific NMDAR subtype.
Whole-Cell Patch Clamp in HEK293 Cells
This technique offers higher resolution recordings and is often performed in mammalian cells, which may provide a more physiologically relevant environment.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNA for the desired GluN1 and GluN2 subunits. A fluorescent reporter (e.g., GFP) is often co-transfected to identify successful transfection.
-
Pipette Preparation: A glass micropipette with a fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the membrane of a transfected cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: The cell's membrane potential is clamped at a specific voltage. A fast perfusion system is used to apply agonists (glutamate and glycine) for brief periods, mimicking synaptic transmission, and the resulting currents are recorded.
-
Inhibitor Application: The inhibitor is pre-applied or co-applied with the agonists to measure its effect on the NMDAR-mediated current.
-
Data Analysis: The peak and steady-state currents are measured to determine the extent of inhibition and calculate potency (IC50).
Summary and Conclusion
This compound and memantine represent two distinct strategies for inhibiting NMDAR function.
-
This compound is a highly potent and selective tool for probing the function of GluN2C- and GluN2D-containing NMDARs . Its voltage-independent, allosteric mechanism makes it a valuable research compound for dissecting the specific roles of these less-studied NMDAR subtypes in neurological function and disease.[1][2][3] Its efficacy in a murine model of epilepsy associated with GluN2C upregulation highlights its potential therapeutic relevance.[1][3]
-
Memantine is a clinically effective, broad-spectrum NMDAR inhibitor . Its unique mechanism as a voltage-dependent, uncompetitive channel blocker allows it to preferentially inhibit excessive, pathological NMDAR activity while sparing normal synaptic function.[1][3][5] This "use-dependent" property is key to its clinical tolerability and its therapeutic role in managing moderate-to-severe Alzheimer's disease.[2][3][6]
The choice between these inhibitors depends entirely on the research or clinical goal. This compound offers precision for targeting specific NMDAR populations in a preclinical setting, while memantine provides a clinically validated approach for global, pathological NMDAR modulation. Future research may explore the potential of subunit-selective inhibitors like this compound to offer more targeted therapeutic interventions with potentially fewer side effects than non-selective antagonists.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Value of Cholinesterase Inhibitors and Memantine in Persons with Moderate-to-Severe Alzheimer's Disease in the United States: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of DQP-997-74: A Comparative Guide to its Antiepileptic Effects
For researchers and drug development professionals navigating the landscape of novel antiepileptic therapies, this guide provides an objective comparison of the investigational compound DQP-997-74 with established and emerging alternatives. This analysis is supported by experimental data from in vivo studies, with a focus on the Tuberous Sclerosis Complex (TSC) model of epilepsy, a condition characterized by hyperactivation of the mTOR pathway and often associated with intractable seizures.
This compound is a selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2C or GluN2D subunits.[1] This mechanism of action offers a targeted approach to mitigating neuronal hyperexcitability, a hallmark of epilepsy. This guide will delve into the quantitative evidence of its efficacy and compare it with other therapeutic agents investigated in similar preclinical models.
Comparative Efficacy of Antiepileptic Agents in Tuberous Sclerosis Complex (TSC) Mouse Models
The following tables summarize the in vivo efficacy of this compound and other antiepileptic drugs in mouse models of Tuberous Sclerosis Complex. It is important to note that these are not head-to-head comparisons but rather a compilation of data from separate studies, providing an indirect comparative perspective.
Table 1: Efficacy of this compound in a Tsc1+/- Mouse Model of Epilepsy
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Key Efficacy Outcomes |
| This compound | 14 | IP | Tsc1+/- mice | Significant reduction in spontaneous electrographic seizures.[2] In a group of four mice, seizures were completely stopped in two mice.[2] |
| This compound | 28 | IP | Tsc1+/- mice | Epileptic events stopped immediately with considerable declines in seizure frequency, duration, and amplitude.[2] In a group of five mice, seizure events were completely stopped in four subjects.[2] |
Table 2: Efficacy of Alternative Antiepileptic Drugs in Tsc Mouse Models
| Compound | Dosage | Route of Administration | Animal Model | Key Efficacy Outcomes |
| mTOR Inhibitors | ||||
| Rapamycin | 3 mg/kg/day | IP | Tsc1GFAPCKO mice | Prevented the development of epilepsy when administered before seizure onset.[2][3] Suppressed seizures in mice that had already developed epilepsy.[4] |
| Everolimus | Not specified in preclinical studies | Oral (in clinical trials) | Tsc mouse models (preclinical) & Human TSC patients | Preclinical studies show mTORC1 inhibitors effectively prevent seizures.[5] Clinical trials in TSC patients with refractory epilepsy show improved seizure control.[5][6] |
| GABAergic Modulators | ||||
| Vigabatrin | 200 mg/kg/day | Not specified | Tsc1GFAPCKO mice | Almost completely inhibited seizures.[7] Significantly delayed seizure onset.[8][9] |
| Cannabinoids | ||||
| Cannabidiol (CBD) | 50 or 100 mg/kg/day | IP | Tsc1GFAPCKO mice | Reduced spontaneous seizures.[10] |
| Standard AEDs | ||||
| Phenobarbital | 50 mg/kg/d | IP | Tsc1GFAPCKO mice | Significantly decreased seizure frequency.[11] |
| Phenytoin | 40 mg/kg/d | IP | Tsc1GFAPCKO mice | Significantly reduced seizure frequency.[11] |
Experimental Protocols
1. In Vivo Seizure Monitoring in Tsc1+/- Mouse Model
-
Animal Model: Tsc1+/- mice, which have a heterozygous deletion of the Tsc1 gene, are a well-established model for studying TSC-related epilepsy. These mice spontaneously develop seizures.
-
Surgical Procedure: For electrocorticography (ECoG) recording, mice are anesthetized, and a head-post is secured to the skull. A craniotomy is performed over the somatosensory cortex. Multi-site electrodes are implanted to record neural activity from different cortical layers.[2]
-
Electrocorticography (ECoG) Recording: ECoG provides direct measurement of brain electrical activity from the cortical surface.[12][13] Recordings are typically performed in awake, head-restrained mice. Baseline seizure activity is recorded for a defined period before drug administration. Following intraperitoneal (IP) injection of the test compound (e.g., this compound) or vehicle, ECoG is continuously monitored to assess changes in seizure frequency, duration, and amplitude.[2]
-
Data Analysis: Seizure events are identified and quantified based on their characteristic electrographic signatures (e.g., high-amplitude, high-frequency polyspike discharges). The efficacy of the test compound is determined by comparing seizure parameters before and after drug administration.
2. Tsc1GFAPCKO Mouse Model of Epilepsy
-
Animal Model: Tsc1GFAPCKO mice have a conditional knockout of the Tsc1 gene specifically in glial fibrillary acidic protein (GFAP)-expressing cells (primarily astrocytes). These mice develop progressive epilepsy and other neurological abnormalities characteristic of TSC.[2][4]
-
Drug Administration: Antiepileptic drugs are typically administered via intraperitoneal (IP) injection. The dosing regimen (e.g., daily, specific mg/kg) varies depending on the compound being tested.
-
Seizure Assessment: Seizure activity is monitored through video-EEG recordings. This involves surgically implanting electrodes to record brain electrical activity (EEG) while simultaneously video-recording the animal's behavior. This allows for the correlation of electrographic seizures with behavioral manifestations. Seizure frequency and duration are the primary outcome measures.[11]
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway in Epilepsy
The NMDA receptor, a key player in excitatory neurotransmission, is a heterotetrameric ion channel. Its activation by glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca2+ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity but can also contribute to excitotoxicity and seizure generation when dysregulated. This compound specifically targets NMDA receptors containing GluN2C or GluN2D subunits, which are implicated in the pathophysiology of certain types of epilepsy.
Caption: NMDA receptor signaling cascade in epilepsy and the inhibitory action of this compound.
Experimental Workflow for In Vivo Validation of Antiepileptic Drugs
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an antiepileptic drug candidate in a mouse model of epilepsy.
Caption: Workflow for in vivo validation of antiepileptic drug efficacy using ECoG in a mouse model.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Rapamycin Prevents Epilepsy in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-prevents-the-development-of-epilepsy-in-a-mouse-model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 4. Rapamycin prevents epilepsy in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term treatment of epilepsy with everolimus in tuberous sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 8. Effects of antiepileptic drugs in a new TSC/mTOR‐dependent epilepsy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. antiseizure and antitumor effects of cannabidiol in preclinical models of tuberous sclerosis complex through mtorc1-independent mechanisms [aesnet.org]
- 11. THE NATURAL HISTORY AND TREATMENT OF EPILEPSY IN A MURINE MODEL OF TUBEROUS SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrocorticography - Wikipedia [en.wikipedia.org]
- 13. Electrocorticography (ECoG): An In-Depth Guide - Neurology Mobile [neurologymobile.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of DQP-997-74
Disclaimer: No specific disposal protocol for DQP-997-74 is publicly available. This document provides procedural guidance based on established safety principles for the disposal of potent, neuroactive, non-halogenated organic research compounds. All procedures must be conducted in strict accordance with your institution's Chemical Hygiene Plan and all applicable federal, state, and local regulations.[1][2][3] Always consult the Safety Data Sheet (SDS) for any chemical before handling; if an SDS for this compound is unavailable, treat it as a substance of high concern.
Hazard Assessment and Quantitative Data
This compound is a potent and highly selective N-methyl-d-aspartate receptor (NMDAR) antagonist.[2] Its high potency necessitates stringent handling and disposal controls to minimize personnel exposure and environmental release. The primary hazards are associated with its pharmacological activity.
Table 1: Biological Potency of this compound (Relevant to Hazard Identification)
| Target Receptor | IC50 Value (µM) | Potency Level | Primary Hazard |
| GluN2D-containing NMDARs | 0.035 | Very High | Potent Neuroactive Effects |
| GluN2C-containing NMDARs | 0.069 | Very High | Potent Neuroactive Effects |
| GluN2A-containing NMDARs | 5.2 | Moderate | Potential Neuroactive Effects |
| GluN2B-containing NMDARs | 16 | Low | Minimal Neuroactive Effects at low conc. |
Source: ACS Chemical Neuroscience, 2023.[2]
Personal Protective Equipment (PPE)
A systematic approach to safety requires comprehensive PPE.[1] When handling any waste containing this compound, the following PPE is mandatory:
-
Hand Protection: Double-gloving with nitrile gloves is required.[1] The outer gloves must be changed immediately upon contamination.
-
Eye Protection: ANSI Z87.1-rated safety glasses or goggles.
-
Body Protection: A laboratory coat is standard. For handling pure compound or managing spills, disposable coveralls (e.g., Tyvek) are recommended.[1]
-
Respiratory Protection: Not typically required when handling solutions in a certified chemical fume hood. For handling dry powder or cleaning spills outside of a fume hood, a fitted N95 or higher-rated respirator is necessary.
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[4][5][6] Do not mix different waste streams.[7]
3.1 Materials and Equipment
-
Designated, leak-proof, and puncture-resistant hazardous waste containers.[1][6]
-
Hazardous waste labels/tags.
-
Chemical fume hood.
-
PPE (as specified in Section 2.0).
-
Spill kit appropriate for chemical hazards.[1]
3.2 Methodology for Waste Collection
-
Identify and Classify: Determine the type of this compound waste being generated (e.g., solid, liquid, sharps).[5]
-
Select Container: Choose the appropriate, designated waste container for each waste stream. All containers must be in good condition, compatible with the waste, and feature a secure lid.
-
Label Container: Affix a hazardous waste label to the container before adding any waste.[4][7] The label must include the full chemical name "this compound," the solvent/matrix, concentration, and associated hazards (e.g., "Potent Neuroactive Compound," "Toxic"). Do not use abbreviations.[7]
-
Transfer Waste: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Secure Container: Keep waste containers closed at all times, except when actively adding waste.[1] Store containers in a designated and secure satellite accumulation area.[6]
-
Arrange Disposal: Once a container is 90% full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[5][7]
Table 2: this compound Waste Stream Management Plan
| Waste Stream | Description | Container Type | Disposal Method |
| Solid Waste | Contaminated PPE (gloves, wipes), weigh boats, centrifuge tubes. | Lined, puncture-resistant container labeled "Solid Hazardous Waste." | High-temperature incineration via a licensed hazardous waste contractor.[1] |
| Liquid Waste | Unused solutions of this compound in organic or aqueous solvents. | Leak-proof, chemically compatible container (e.g., glass or HDPE) labeled "Liquid Hazardous Waste." | High-temperature incineration via a licensed hazardous waste contractor.[1] |
| Sharps Waste | Contaminated needles, syringes, pipette tips, or broken glassware. | Puncture-proof sharps container labeled "Hazardous Sharps Waste." | Collection by a licensed hazardous waste contractor for incineration. |
| Neat Compound | Expired or unused pure this compound solid. | Original container, clearly marked as "WASTE." | High-temperature incineration via a licensed hazardous waste contractor.[1] |
Spill Management Protocol
In the event of a spill, alert others immediately and follow these steps.[1]
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Secure: Prevent others from entering the spill zone.
-
Assess: Evaluate the extent of the spill and the hazards involved. If there is any doubt about your ability to clean it up safely, contact your institution's EHS office immediately.
-
Clean-Up (if safe to do so):
-
Don appropriate PPE, including respiratory protection if the spill involves powder.
-
Use a chemical spill kit to absorb liquids or gently cover powders to prevent aerosolization.
-
Work from the outside of the spill inward.
-
Place all contaminated cleanup materials into a designated hazardous waste container.[1]
-
-
Decontaminate: Thoroughly clean the spill surface with a suitable solvent or validated cleaning agent, and dispose of all cleaning materials as hazardous waste.[1]
Mandatory Visualizations
Diagram 1: this compound Waste Disposal Workflow
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Diagram 2: Logical Relationships in Hazard Control
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling DQP-997-74
Essential Safety and Handling Guide for DQP-997-74
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, comprehensive personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2] The following table summarizes the required PPE and key precautionary measures.
| Protective Equipment | Specification | Precautionary Action |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure full coverage to prevent splashes. |
| Hand Protection | Compatible chemical-resistant gloves | Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Keep skin fully covered. |
| Respiratory Protection | Use in a well-ventilated area. Respirator may be required for aerosols or dusts. | Assess ventilation and potential for airborne exposure. |
Key Handling Precautions:
-
Wash hands and skin thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Avoid direct contact with the substance.
Disposal Plan
Proper disposal of this compound and its container is critical to prevent environmental contamination. All waste must be handled as hazardous and disposed of through an approved waste disposal plant.[2]
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Pharmacological and Experimental Data
This compound is a selective inhibitor of the N-methyl-D-aspartate receptor (NMDAR), with a notable selectivity for subunits containing GluN2C and GluN2D.[3][4][5][6][7]
Quantitative Data: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various NMDAR subunits.
| NMDAR Subunit | IC50 (µM) |
| GluN2C | 0.069 |
| GluN2D | 0.035 |
| GluN2A | 5.2 |
| GluN2B | 16 |
Data sourced from multiple references.[4][5][6][7]
Signaling Pathway Inhibition
This compound acts as a negative allosteric modulator of the NMDAR. Its mechanism of action involves binding to the receptor and inhibiting the ion flow that is typically initiated by the binding of glutamate and a co-agonist like glycine.
Caption: Inhibition of NMDAR signaling by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not publicly available and will depend on the specific research application (e.g., in vitro assays, in vivo studies). Researchers should develop their own protocols based on established methodologies for similar compounds, while adhering to the safety and handling guidelines outlined in this document. For instance, in vitro studies may involve preparing stock solutions in a suitable solvent like DMSO, with final concentrations in enzymatic reactions not exceeding a certain percentage (e.g., 0.2%) to avoid interference.[4][5] For in vivo pharmacokinetic studies, the vehicle for administration will be critical, with examples including a 50:50 mixture of PEG400 and water for intraperitoneal injection or a formulation with N-methyl-2-pyrrolidine and Solutol HS-15 for intravenous injection.[4][5]
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. (S)-(-)-DQP-997-74|MSDS [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
